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  • Product: 3-(Chloromethyl)-4-nitrophenol
  • CAS: 1261839-00-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-(Chloromethyl)-4-nitrophenol: Molecular Architecture, Synthesis, and Applications

Executive Summary As modern drug discovery and bioconjugation methodologies evolve, the demand for highly versatile, multi-functional building blocks has surged. 3-(Chloromethyl)-4-nitrophenol emerges as a uniquely privi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery and bioconjugation methodologies evolve, the demand for highly versatile, multi-functional building blocks has surged. 3-(Chloromethyl)-4-nitrophenol emerges as a uniquely privileged scaffold, combining an acidic phenol, a strongly electron-withdrawing nitro group, and a highly reactive electrophilic benzylic chloride within a single compact aromatic ring. This whitepaper provides a deep-dive technical analysis of its physicochemical properties, the electronic causality dictating its reactivity, and a self-validating, step-by-step synthetic protocol designed for senior application scientists and medicinal chemists.

Molecular Architecture & Physicochemical Profile

The structural identity of 3-(chloromethyl)-4-nitrophenol is defined by a central phenolic core with precise regiochemistry: the hydroxyl group is positioned at C1, the chloromethyl group at C3, and the nitro group at C4. This specific arrangement dictates its molecular weight of 187.58 g/mol and its chemical behavior.

The table below consolidates the critical quantitative and structural data required for analytical verification and stoichiometric calculations,[1].

PropertyValue / Description
IUPAC Name 3-(Chloromethyl)-4-nitrophenol
CAS Number 1261839-00-2
Molecular Formula C₇H₆ClNO₃
Molecular Weight 187.58 g/mol
SMILES String OC1=CC=C(=O)C(CCl)=C1
Topological Polar Surface Area (TPSA) 66.0 Ų (Phenol + Nitro group)
Reactivity Centers C1 (Nucleophilic/Acidic), C3 (Electrophilic), C4 (Reducible)

Mechanistic Causality: Electronic Effects & Reactivity

To effectively utilize 3-(chloromethyl)-4-nitrophenol in complex syntheses, one must understand the "push-pull" electronic dynamics governing the aromatic ring.

  • Phenolic Acidity (C1): The nitro group at C4 is situated exactly para to the hydroxyl group. Through profound resonance and inductive electron withdrawal, the nitro group stabilizes the phenoxide anion. This significantly lowers the pKa of the phenol compared to unsubstituted phenol, allowing for selective etherification under remarkably mild basic conditions (e.g., using K₂CO₃).

  • Benzylic Electrophilicity (C3): The chloromethyl group is an excellent substrate for Sₙ2 reactions. Because it is ortho to the nitro group, the benzylic carbon experiences intense inductive electron withdrawal, increasing its partial positive charge ( δ+ ). This makes it highly susceptible to nucleophilic attack by primary amines, secondary amines, and thiols.

  • Latent Functionality (C4): The nitro group serves as a stable, electron-withdrawing placeholder that can be selectively reduced to an aniline (using SnCl₂ or Fe/HCl) post-conjugation, opening pathways for intramolecular cyclizations (e.g., forming benzoxazoles). Environmental degradation studies on structurally related precursors like 3-methyl-4-nitrophenol further validate the robust stability of this nitro-aromatic core under oxidative stress[2].

Derivatization Core 3-(Chloromethyl)-4-nitrophenol SN2 Benzylic SN2 Core->SN2 Amines/Thiols Red Nitro Reduction Core->Red SnCl2 or Fe/HCl Ether Etherification Core->Ether R-X, K2CO3 Prod1 Amine/Thiol Conjugates SN2->Prod1 Prod2 3-(Chloromethyl)-4-aminophenol Red->Prod2 Prod3 Alkylated Phenol Ethers Ether->Prod3

Figure 1: Primary derivatization pathways for bioconjugation and drug development.

De Novo Synthesis Strategy & Validated Protocols

Direct chloromethylation of 4-nitrophenol via the Blanc reaction typically fails to yield the C3 isomer due to the directing effects of the hydroxyl group (which directs to C2/C6). Therefore, synthesizing 3-(chloromethyl)-4-nitrophenol requires a de novo approach starting from m-cresol, proceeding through the critical intermediate 3-methyl-4-nitrophenol[3].

The following is a self-validating, four-phase protocol designed to ensure high yield and structural integrity.

Phase 1: Regioselective Nitration
  • Rationale: The hydroxyl group of m-cresol strongly directs electrophilic aromatic substitution to the ortho and para positions. Nitration selectively occurs at the position para to the OH and ortho to the methyl group, yielding 3-methyl-4-nitrophenol.

  • Protocol: Dissolve m-cresol (1.0 eq) in glacial acetic acid and cool to 0°C. Add a stoichiometric amount of dilute HNO₃ dropwise. Stir for 2 hours at room temperature. Quench with ice water and extract with ethyl acetate.

  • Self-Validation: TLC (Hexane:EtOAc 7:3) will show a new, more polar spot. ¹H NMR validation requires observing the disappearance of the para-proton and a downfield shift of the remaining aromatic protons due to the nitro group.

Phase 2: Silyl Protection
  • Rationale: Unprotected phenols act as potent radical scavengers. If left unprotected, the phenol will donate a hydrogen atom to quench the halogenation propagation steps. Protection as a tert-butyldimethylsilyl (TBS) ether is mandatory.

  • Protocol: Dissolve 3-methyl-4-nitrophenol in anhydrous DMF. Add imidazole (2.5 eq) and TBS-Cl (1.2 eq). Stir at room temperature for 4 hours. Extract with diethyl ether and wash extensively with brine to remove DMF.

  • Self-Validation: IR spectroscopy must confirm the complete disappearance of the broad -OH stretch at ~3300 cm⁻¹.

Phase 3: Radical Benzylic Chlorination
  • Rationale: N-Chlorosuccinimide (NCS) provides a low, steady concentration of chlorine radicals, initiated by AIBN. The benzylic C-H bond is selectively cleaved due to the resonance stabilization of the resulting benzylic radical.

  • Protocol: Dissolve the TBS-protected intermediate in anhydrous acetonitrile (or trifluorotoluene as a greener alternative). Add NCS (1.1 eq) and AIBN (0.1 eq). Reflux under an inert atmosphere for 6 hours. Filter the succinimide byproduct upon cooling.

  • Self-Validation: ¹H NMR is critical here. The benzylic methyl singlet (~2.3 ppm) must completely shift downfield to a chloromethyl singlet (~4.6 ppm).

Phase 4: Acidic Deprotection
  • Rationale: Standard fluoride-based deprotection (e.g., TBAF) is too basic/nucleophilic and will degrade the sensitive benzylic chloride. Mild acidic cleavage selectively removes the TBS group while preserving the chloromethyl functionality.

  • Protocol: Dissolve the chlorinated intermediate in THF. Add 1M aqueous HCl (2.0 eq) and stir at room temperature until TLC indicates complete consumption of the starting material (typically 2-4 hours). Neutralize carefully with saturated NaHCO₃, extract with DCM, and purify via flash chromatography.

  • Self-Validation: Mass spectrometry will confirm the final product with an [M-H]⁻ peak at m/z 186 (accounting for the ³⁵Cl isotope).

SynthesisRoute A m-Cresol B 3-Methyl-4-nitrophenol A->B HNO3, AcOH C TBS-Protected Phenol B->C TBSCl, Imidazole D Chloromethyl Intermediate C->D NCS, AIBN, hν E 3-(Chloromethyl)- 4-nitrophenol D->E 1M HCl, THF

Figure 2: Step-by-step de novo synthesis route for 3-(chloromethyl)-4-nitrophenol.

Advanced Applications in Bioconjugation & Drug Discovery

In the realm of targeted therapeutics, 3-(chloromethyl)-4-nitrophenol acts as an elite linker. The benzylic chloride can be rapidly displaced by cysteine residues on monoclonal antibodies or synthetic peptides. Following conjugation, the phenolic group can be utilized to attach a payload (e.g., a fluorophore or a cytotoxic drug) via a Mitsunobu reaction or direct alkylation.

Furthermore, the nitro group provides a unique "trigger" mechanism. In hypoxic tumor microenvironments, nitroreductase enzymes can reduce the nitro group to an amine. This reduction drastically alters the electronic landscape of the molecule, triggering intramolecular electronic cascades that can be designed to release the attached payload selectively at the tumor site.

Sources

Exploratory

Spectral data (NMR, IR, MS) for 3-chloro-4-nitrophenol

An In-depth Technical Guide to the Spectral Analysis of 3-chloro-4-nitrophenol Abstract This technical guide provides a comprehensive analysis of the spectral data for 3-chloro-4-nitrophenol (C₆H₄ClNO₃), a key intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Analysis of 3-chloro-4-nitrophenol

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3-chloro-4-nitrophenol (C₆H₄ClNO₃), a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between molecular structure and spectral features, offering field-proven insights into experimental design and data interpretation. By integrating foundational principles with practical application, this whitepaper serves as an authoritative resource for the structural elucidation and characterization of this important aromatic compound.

Introduction: The Molecular Profile of 3-chloro-4-nitrophenol

3-chloro-4-nitrophenol is a substituted aromatic compound with the molecular formula C₆H₄ClNO₃ and a molecular weight of approximately 173.55 g/mol .[1][2] Its structure, featuring a phenol group, a nitro group, and a chlorine atom on the benzene ring, gives rise to a unique electronic environment that is interrogated by various spectroscopic techniques. Accurate characterization of this compound is critical for quality control and reaction monitoring in synthetic chemistry. This guide provides a detailed roadmap for interpreting its ¹H NMR, ¹³C NMR, IR, and MS spectra, ensuring a high degree of confidence in its identification.

The structural arrangement—with the hydroxyl and nitro groups para to each other and the chlorine atom meta to the hydroxyl group—dictates the chemical shifts, coupling patterns, vibrational modes, and fragmentation patterns observed in its spectra. Understanding these relationships is fundamental to its unambiguous characterization.

Figure 1: Structure of 3-chloro-4-nitrophenol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. For 3-chloro-4-nitrophenol, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy: Probing the Aromatic Protons

Expertise & Experience: The aromatic region of the ¹H NMR spectrum (typically 6.0-9.0 ppm) is of primary interest. Due to the substitution pattern, the three aromatic protons are in distinct chemical environments and will thus produce three unique signals. The electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups, and the electron-donating nature of the hydroxyl (-OH) group, all influence the electronic shielding of the adjacent protons, dictating their chemical shifts.

The proton attached to the oxygen (phenolic proton) is acidic and its signal can be broad and appear over a wide range of chemical shifts, often exchangeable with D₂O.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.1Doublet (d)~2.5Ortho to the strongly electron-withdrawing NO₂ group, resulting in significant deshielding. Coupled only to H-6 (meta coupling).
H-5~7.3Doublet of Doublets (dd)J ≈ 9.0, 2.5Ortho to the Cl and meta to the NO₂ group. It experiences ortho coupling with H-6 and meta coupling with H-2.
H-6~7.1Doublet (d)~9.0Ortho to the electron-donating OH group, leading to relative shielding compared to H-2 and H-5. Coupled only to H-5 (ortho coupling).
-OH5.0 - 11.0Broad Singlet (br s)N/AVariable chemical shift due to hydrogen bonding and concentration; signal is often broad and will disappear upon D₂O exchange.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: Due to the lack of symmetry, all six carbons in the benzene ring are chemically non-equivalent and should produce six distinct signals in the proton-decoupled ¹³C NMR spectrum.[3] The chemical shifts are highly sensitive to the attached functional groups.[4] The carbon attached to the hydroxyl group (ipso-carbon) is significantly deshielded, as is the carbon bonded to the nitro group.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C-OH)~155The C-O bond causes significant deshielding. This is a characteristic shift for a phenolic carbon.[3]
C-2~126This carbon is adjacent to the deshielding nitro group.
C-3 (C-Cl)~120The carbon directly attached to chlorine shows a moderate downfield shift.
C-4 (C-NO₂)~140The ipso-carbon of the nitro group is strongly deshielded.
C-5~118Shielded relative to other carbons due to its position para to the electron-donating OH group.
C-6~116Also relatively shielded, being ortho to the hydroxyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5] For 3-chloro-4-nitrophenol, the key is to identify the stretches associated with the O-H, N-O, C-Cl, and aromatic C=C and C-H bonds.

Trustworthiness: The presence of a broad O-H stretch alongside the very strong and sharp N-O stretches is a highly reliable confirmation of a nitrophenol structure. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands, including the C-Cl stretch, which provides further evidence for the proposed structure.

Characteristic IR Absorption Bands

Functional GroupVibration ModeExpected Frequency Range (cm⁻¹)Intensity
Phenol O-HStretch3200 - 3500Strong, Broad
Aromatic C-HStretch3000 - 3100Medium, Sharp
Nitro N-OAsymmetric Stretch1500 - 1550Very Strong
Nitro N-OSymmetric Stretch1290 - 1360Very Strong
Aromatic C=CStretch1450 - 1600Medium to Strong (multiple bands)
Phenol C-OStretch1200 - 1260Strong
Aryl C-ClStretch1000 - 1100Medium to Strong
C-H Out-of-Plane BendBending800 - 900Strong

The broadness of the O-H stretch is a result of intermolecular hydrogen bonding.[6] The two strong bands for the nitro group are characteristic and a key identifier for this functional class.[7]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern.[8] For 3-chloro-4-nitrophenol, the presence of chlorine is a key diagnostic feature due to its isotopic distribution.

Trustworthiness: The molecular ion (M⁺) peak should appear as a pair of peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl vs ³⁷Cl). This self-validating feature is definitive proof of the presence of chlorine.

Expected Mass Spectrum Data

  • Molecular Formula: C₆H₄ClNO₃

  • Molecular Weight: 173.55 g/mol (for ³⁵Cl) and 175.55 g/mol (for ³⁷Cl)

  • Molecular Ion (M⁺): A peak at m/z 173 and a smaller peak at m/z 175 in an approximate 3:1 ratio.[1]

Key Fragmentation Pathways: The fragmentation of aromatic nitro compounds often involves the loss of the nitro group or its components.

  • Loss of NO₂: M⁺ → [M - NO₂]⁺ (m/z 127/129). This results from the cleavage of the C-N bond.

  • Loss of NO: M⁺ → [M - NO]⁺ (m/z 143/145). This is a common fragmentation for aromatic nitro compounds.[1]

  • Loss of HCl: M⁺ → [M - HCl]⁺ (m/z 137). Rearrangement followed by elimination of HCl.

M M⁺˙ m/z 173/175 M_NO2 [M - NO₂]⁺ m/z 127/129 M->M_NO2 - NO₂ M_NO [M - NO]⁺ m/z 143/145 M->M_NO - NO M_OH_NO [M - OH - NO]⁺ m/z 126/128 M_NO->M_OH_NO - OH

Figure 2: Simplified primary fragmentation pathway for 3-chloro-4-nitrophenol.

Experimental Protocols

Authoritative Grounding: The following protocols are generalized standard procedures. Instrument parameters should always be optimized for the specific machine and sample concentration.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-chloro-4-nitrophenol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for phenols to ensure observation of the exchangeable -OH proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[9]

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding: Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pressing: Place the powder in a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample chamber should be run first.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., ramp from 100°C to 250°C at 10°C/min).

  • MS Acquisition: Set the mass spectrometer to scan a mass range of m/z 40-300. The standard EI energy is 70 eV.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Prep_IR Prepare KBr Pellet Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dissolve in Volatile Solvent Acq_MS GC-MS System Prep_MS->Acq_MS Analysis_NMR Assign Shifts & Couplings Acq_NMR->Analysis_NMR Analysis_IR Identify Vibrational Modes Acq_IR->Analysis_IR Analysis_MS Analyze M⁺ and Fragments Acq_MS->Analysis_MS Final_ID Structural Confirmation Analysis_NMR->Final_ID Analysis_IR->Final_ID Analysis_MS->Final_ID

Figure 3: General workflow for spectroscopic analysis.

References

  • SpectraBase. (n.d.). 3-Chloro-4-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link][1]

  • SpectraBase. (n.d.). 3-Chloro-4-nitrophenol - Optional[MS (GC)] - Spectrum. Retrieved from [Link][10]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link][11][12]

  • Bartleby. (n.d.). P-Nitrophenol Vs Ir. Retrieved from [Link][6]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Jose, B., & Nair, K. P. R. (1960). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Journal of Scientific & Industrial Research. Retrieved from a relevant academic database.[13]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - General procedure for the ipso-hydroxylation of arylboronic acid. Retrieved from [Link][9]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][5]

  • WebSpectra. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. UCLA. Retrieved from [Link][7]

  • LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link][4]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link][3]

  • Metcalfe, E. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from a relevant academic source.[14]

  • Metrolab. (n.d.). Ion Formation and Organic Fragmentation in LCMS. Retrieved from [Link][8]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link][15]

Sources

Foundational

Microbial degradation pathways of chloronitrophenols

Microbial Degradation Pathways of Chloronitrophenols: A Mechanistic and Methodological Guide Executive Summary Chloronitrophenols (CNPs) are highly recalcitrant, toxic anthropogenic compounds widely utilized in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Microbial Degradation Pathways of Chloronitrophenols: A Mechanistic and Methodological Guide

Executive Summary

Chloronitrophenols (CNPs) are highly recalcitrant, toxic anthropogenic compounds widely utilized in the synthesis of pharmaceuticals, dyes, and agricultural pesticides[1]. Their resistance to natural degradation stems from the simultaneous presence of electron-withdrawing chloro (-Cl) and nitro (-NO2) groups on the aromatic ring, which creates a severe electron deficiency that deters electrophilic attack. Understanding the microbial catabolism of these compounds is critical for drug development professionals managing pharmaceutical waste and scientists engineering bioremediation systems. This guide dissects the divergent microbial degradation pathways of CNPs and provides field-proven, self-validating methodologies for elucidating these biochemical mechanisms.

Mechanistic Divergence in CNP Catabolism

Microbial degradation of CNPs is heavily dictated by the positional isomerism of the substituents, leading to two primary evolutionary strategies: reductive detoxification and oxidative mineralization.

The Reductive Pathway: 4-Chloro-2-Nitrophenol (4C2NP)

In certain soil bacteria, such as Bacillus subtilis RKJ 700, 4C2NP undergoes a reductive transformation rather than complete ring cleavage[2]. The degradation is initiated by a nitroreductase that reduces the nitro group to an amino group, forming 4-chloro-2-aminophenol (4C2AP)[2]. This intermediate is subsequently acetylated to 4-chloro-2-acetaminophenol (4C2AAP), followed by a cyclization reaction that yields 5-chloro-2-methylbenzoxazole (5C2MBZ)[2]. Because no chloride or nitrite ions are released, this pathway represents a stoichiometric detoxification mechanism rather than true mineralization[2].

G A 4-Chloro-2-Nitrophenol (4C2NP) B 4-Chloro-2-Aminophenol (4C2AP) A->B Nitroreductase (Reduction) C 4-Chloro-2-Acetaminophenol (4C2AAP) B->C Acetylation D 5-Chloro-2-Methylbenzoxazole (5C2MBZ) C->D Cyclization

Reductive degradation pathway of 4C2NP in Bacillus subtilis RKJ 700.

The Oxidative Pathways: 2-Chloro-4-Nitrophenol (2C4NP)

Conversely, Gram-positive bacteria such as Arthrobacter sp. SJCon and Rhodococcus imtechensis RKJ300 employ oxidative mechanisms to completely mineralize 2C4NP[3],[4]. The initial step is universally catalyzed by a monooxygenase (e.g., the two-component PnpA1A2 in RKJ300), which replaces the nitro group with a hydroxyl group, releasing nitrite and forming chlorohydroquinone (CHQ)[1],[3].

From CHQ, the catabolic pathways diverge significantly based on the strain's enzymatic repertoire:

  • Post-Cleavage Dechlorination (Arthrobacter sp. SJCon): CHQ is directly cleaved by CHQ dioxygenase to form maleylacetate (MA)[4]. The chloro group is eliminated only after the aromatic ring is broken.

  • Pre-Cleavage Dechlorination (Rhodococcus imtechensis RKJ300): CHQ undergoes a secondary dechlorination/hydroxylation step to form 1,2,4-benzenetriol (BT) prior to ring cleavage[1]. This represents a highly specialized, novel catabolic adaptation[1].

G A 2-Chloro-4-Nitrophenol (2C4NP) B Chlorohydroquinone (CHQ) A->B PnpA1A2 Monooxygenase (-NO2 release) C1 Maleylacetate (MA) B->C1 CHQ Dioxygenase (Arthrobacter SJCon) C2 1,2,4-Benzenetriol (BT) B->C2 Dechlorination (Rhodococcus RKJ300) D Ring Cleavage (TCA Cycle) C1->D C2->D

Divergent oxidative catabolism of 2C4NP in Arthrobacter SJCon and Rhodococcus RKJ300.

Comparative Degradation Kinetics

The table below synthesizes the quantitative parameters and metabolic endpoints of the primary CNP-degrading strains.

Bacterial StrainTarget SubstratePathway MechanismKey Intermediates IdentifiedMax Tolerated ConcentrationReference
Bacillus subtilis RKJ 7004C2NPReductive4C2AP, 4C2AAP, 5C2MBZ1.5 mM[2]
Rhodococcus imtechensis RKJ3002C4NPOxidativeCHQ, Hydroquinone, BT~0.5 mM[1],[3]
Arthrobacter sp. SJCon2C4NPOxidativeCHQ, Maleylacetate (MA)~0.5 mM[4]

Experimental Protocols for Pathway Elucidation

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. The causality behind each experimental choice is explicitly detailed to aid researchers in adapting these methods for novel drug metabolites or environmental pollutants.

Protocol 1: Resting Cell Assays for Stoichiometric Profiling

Objective: To track the exact molar conversion of parent compounds to metabolites without the confounding variables of cellular growth or carbon assimilation. Causality: Actively growing cells will assimilate carbon from the degraded pollutant into biomass, making it impossible to achieve a closed mass balance. By harvesting cells and resuspending them in a carbon-free buffer (resting cells), the bacteria are forced to process the CNP using pre-expressed enzymes without utilizing it for replication[2].

  • Preparation: Grow the bacterial strain in minimal media supplemented with a primary carbon source (e.g., glucose) and a sub-lethal concentration of the CNP (to induce specific catabolic enzymes).

  • Harvesting: Centrifuge the culture during the mid-logarithmic growth phase (8,000 × g, 10 mins, 4°C).

  • Washing: Wash the cell pellet three times with 50 mM phosphate buffer (pH 7.4) to remove all residual growth media and extracellular enzymes.

  • Reaction: Resuspend the cells to an Optical Density (OD600) of 2.0 in the same buffer. Spike the suspension with the target CNP (e.g., 1.0 mM).

  • Sampling: Withdraw aliquots at regular intervals, centrifuge to remove cells, and analyze the supernatant via HPLC.

  • Validation Checkpoint: The assay is self-validating if the molar depletion of the parent compound exactly matches the molar accumulation of the terminal metabolite (e.g., 1.0 mM 4C2NP yields 1.0 mM 5C2MBZ)[2].

Protocol 2: Trapping Intermediates via Chemical Inhibition

Objective: To force the accumulation of transient, highly reactive intermediates (like CHQ) that would normally be consumed instantly by downstream enzymes. Causality: Ring-cleaving enzymes, such as CHQ dioxygenase, are metalloenzymes that strictly require iron (Fe²⁺/Fe³⁺) for catalytic activity. By introducing 2,2'-dipyridyl, a potent metal chelator, the iron is sequestered. This paralyzes the dioxygenase, causing the immediate upstream substrate (CHQ) to pool in the medium, allowing for easy extraction and identification via GC-MS[4].

  • Induction: Prepare a resting cell suspension as described in Protocol 1.

  • Inhibition: Add 2,2'-dipyridyl to a final concentration of 1.0 mM to the cell suspension and incubate for 15 minutes to allow intracellular penetration.

  • Substrate Addition: Add the target CNP (e.g., 2C4NP) and incubate on a rotary shaker at 30°C.

  • Extraction: Acidify the supernatant to pH 2.0 using HCl, extract twice with an equal volume of ethyl acetate, dry over anhydrous sodium sulfate, and concentrate via rotary evaporation.

  • Analysis: Derivatize the extract (if necessary) and analyze via GC-MS to identify the accumulated intermediate.

  • Validation Checkpoint: Run a parallel control without 2,2'-dipyridyl. The control must show complete disappearance of the intermediate, proving that the accumulation in the test sample is strictly due to the targeted enzymatic blockade[4].

Protocol 3: Cell-Free Enzyme Assays

Objective: To prove that the degradation is enzymatically driven and to characterize specific reaction kinetics. Causality: Whole-cell assays are limited by the rate of substrate transport across the cell membrane. By lysing the cells and using the crude extract, researchers can directly measure the Vmax and Km of the specific enzyme (e.g., monooxygenase or dioxygenase) by monitoring real-time UV-Vis absorbance shifts[3].

  • Lysis: Resuspend washed, induced cells in 50 mM phosphate buffer containing 1 mM dithiothreitol (DTT) to protect sulfhydryl groups. Disrupt cells via ultrasonication on ice (5 cycles of 30s on/30s off).

  • Clarification: Ultracentrifuge the lysate (100,000 × g, 60 mins, 4°C) to remove membrane fractions and unbroken cells. The supernatant is the cell-free extract.

  • Spectrophotometry: In a quartz cuvette, combine the cell-free extract, the specific substrate (e.g., CHQ), and required cofactors (e.g., NADH for monooxygenases).

  • Monitoring: Continuously monitor the specific wavelength corresponding to substrate depletion or product formation (e.g., NADH oxidation at 340 nm)[3].

  • Validation Checkpoint: Calculate specific activity normalized to total protein content (using a Bradford assay). A parallel assay using a boiled (denatured) cell-free extract must show zero activity, ruling out abiotic degradation.

Sources

Exploratory

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Toxicity and Hazards of 3-Chloro-4-nitrophenol Abstract 3-Chloro-4-nitrophenol (3-CNP) is a halogenated nitroaromatic compound primarily utilized as an intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicity and Hazards of 3-Chloro-4-nitrophenol

Abstract

3-Chloro-4-nitrophenol (3-CNP) is a halogenated nitroaromatic compound primarily utilized as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] While indispensable in certain industrial applications, its chemical structure—featuring a phenolic ring substituted with both a chlorine atom and a nitro group—confers significant biological and environmental toxicity.[1] This technical guide provides a comprehensive analysis of the toxicological profile and associated hazards of 3-CNP, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, hazard classifications, mechanisms of toxicity, environmental fate, and essential safety protocols. The objective is to synthesize field-proven insights with established scientific data to foster a culture of safety and environmental stewardship when handling this compound.

Chemical Identity and Physicochemical Properties

3-Chloro-4-nitrophenol, a pale yellow crystalline solid, is identified by its unique CAS number and molecular structure.[1] Its properties, particularly its limited water solubility and reactivity, are critical determinants of its toxicological behavior and environmental distribution.[1]

PropertyValueSource
CAS Number 491-11-2[2][3][4]
Molecular Formula C₆H₄ClNO₃[1][2][4]
Molecular Weight 173.55 g/mol [2][4]
Synonyms Phenol, 3-chloro-4-nitro-; 2-Chloro-4-hydroxynitrobenzene[1][4]
Appearance Pale yellow crystalline solid[1]
Solubility Limited solubility in water, soluble in organic solvents[1]

GHS Hazard Identification and Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Chloro-4-nitrophenol is classified as a hazardous substance.[4] The primary hazards are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[4][5]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[4][6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[4]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[4][6]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[4]
Precautionary Measures and Response

The GHS classification necessitates stringent precautionary measures to minimize exposure risk. The following table summarizes key P-statements associated with 3-CNP.

CodePrecautionary Statement
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P270 Do not eat, drink or smoke when using this product.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P317 IF SWALLOWED: Get medical help.
P302+P352 IF ON SKIN: Wash with plenty of water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Profile: Mechanisms and Effects

The toxicity of nitrophenolic compounds is complex. While specific mechanistic studies on 3-CNP are limited, the broader class of chloronitrophenols is known to exert toxicity through mechanisms such as the uncoupling of oxidative phosphorylation, leading to disruption of cellular energy metabolism.[7]

Acute Toxicity

The primary health risks from short-term exposure to 3-CNP are well-defined by its GHS classification.

  • Oral Toxicity : Ingestion can be harmful, leading to systemic effects.[3][4]

  • Dermal and Ocular Irritation : Direct contact with the skin causes irritation.[4] The compound is a serious eye irritant, capable of causing significant damage if not promptly addressed.[6]

  • Respiratory Irritation : Inhalation of 3-CNP dust or aerosols can irritate the respiratory tract.[3][4]

Chronic Toxicity and Carcinogenicity

There is a notable lack of comprehensive data regarding the long-term effects of 3-CNP exposure.

  • Carcinogenicity : The U.S. Department of Health and Human Services (DHHS), the International Agency for Research on Cancer (IARC), and the U.S. Environmental Protection Agency (EPA) have not classified 3-chloro-4-nitrophenol for its carcinogenic potential.[8]

  • Mutagenicity : Data on germ cell mutagenicity is not currently available.[5]

Environmental Fate and Ecotoxicology

Halogenated nitroaromatic compounds like 3-CNP are environmental pollutants of concern due to their industrial origins and persistence.[9][10] They are not naturally occurring and are introduced into the environment through manufacturing processes or as degradation byproducts of pesticides like fenitrothion.[10][11]

Persistence and Degradation

The environmental persistence of nitrophenols is variable. In surface waters, they are susceptible to breakdown by photolysis and biodegradation.[10][12] However, they can be significantly more persistent in deep soil and groundwater.[10] The atmospheric half-life for the general class of nitrophenols is estimated to be between 3 and 18 days.[12]

Bioremediation Potential

A critical aspect of mitigating the environmental impact of 3-CNP is its susceptibility to microbial degradation. This process offers a sustainable remediation strategy.[9] Several bacterial strains have been identified that can utilize chloronitrophenols as a sole source of carbon and energy.[13][14][15]

The degradation pathway often involves an initial monooxygenase-catalyzed step to remove the nitro group, followed by further enzymatic reduction and ring cleavage. For instance, in Burkholderia sp. strain SJ98, enzymes involved in p-nitrophenol (PNP) catabolism are also responsible for the degradation of its chloro- and methyl-substituted derivatives.[13][16]

Biodegradation_Pathway cluster_microbe Microbial Cell cluster_environment A 3-Chloro-4-nitrophenol B Chloro-1,4-benzoquinone A->B Monooxygenase (e.g., PnpA) C Chlorohydroquinone B->C Reductase (e.g., PnpB) D Ring Cleavage Intermediates C->D Dioxygenase E Central Metabolism (TCA Cycle) D->E Further enzymatic steps Start 3-CNP in Environment Start->A Uptake

Figure 1: A proposed microbial degradation pathway for 3-chloro-4-nitrophenol.

Experimental Protocols: Safe Handling and Emergency Response

Adherence to strict safety protocols is non-negotiable when working with 3-CNP. The following sections provide self-validating systems for exposure control and emergency management.

Exposure Controls
  • Engineering Controls : Always handle 3-Chloro-4-nitrophenol in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that emergency exits and risk-elimination areas are clearly designated.

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is the cornerstone of safe handling.

    • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

    • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and impervious protective clothing.[3]

    • Respiratory Protection : If dust or aerosols are generated, use a NIOSH-approved respirator.[2]

Handling and Storage
  • Safe Handling : Avoid all contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools to prevent ignition sources.

  • Storage Conditions : Store in a cool, dry, and well-ventilated area.[2] Keep containers tightly closed and store away from incompatible materials such as strong oxidizing agents and strong bases.[2][5]

Emergency First-Aid Protocols

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteProtocol
Inhalation 1. Remove the person to fresh air. 2. Keep the individual comfortable for breathing. 3. If the person feels unwell, seek immediate medical attention.
Skin Contact 1. Immediately take off all contaminated clothing.[6] 2. Wash the affected area with plenty of soap and water. 3. If skin irritation occurs, get medical help.
Eye Contact 1. Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids.[2][5] 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Seek immediate medical attention.
Ingestion 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Immediately call a POISON CENTER or doctor.[6]

graph Exposure_Response_Workflow {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#4285F4", fontcolor="#202124"];

Start [label="Exposure Incident Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Route [label="Identify Exposure Route", shape=diamond, fillcolor="#FBBC05"]; Inhale [label="Inhalation:\nMove to fresh air"]; Skin [label="Skin Contact:\nRemove clothing, wash area"]; Eye [label="Eye Contact:\nRinse with water for 15 min"]; Ingest [label="Ingestion:\nRinse mouth, do not induce vomiting"]; Assess [label="Assess Victim's Condition", shape=diamond, fillcolor="#FBBC05"]; Unwell [label="Victim feels unwell or\n irritation persists", fillcolor="#F1F3F4"]; Ok [label="No further symptoms", fillcolor="#F1F3F4"]; Medical [label="Seek Immediate\nMedical Attention", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor for delayed symptoms"];

Start -> Route; Route -> Inhale [label="Inhalation"]; Route -> Skin [label="Skin"]; Route -> Eye [label="Eye"]; Route -> Ingest [label="Ingestion"]; Inhale -> Assess; Skin -> Assess; Eye -> Medical; Ingest -> Medical; Assess -> Unwell [label="Yes"]; Assess -> Ok [label="No"]; Unwell -> Medical; Ok -> Monitor; }

Figure 2: Workflow for responding to an exposure incident involving 3-CNP.

Conclusion

3-Chloro-4-nitrophenol is a valuable chemical intermediate, but its inherent toxicity and environmental hazards demand a high level of respect and caution. For researchers and professionals in drug development, a thorough understanding of its toxicological profile is not merely a regulatory requirement but a fundamental component of responsible science. By implementing robust engineering controls, consistent use of personal protective equipment, and adherence to established safe handling and emergency protocols, the risks associated with 3-CNP can be effectively managed. Furthermore, ongoing research into bioremediation pathways offers promising avenues for mitigating the environmental legacy of this and similar halogenated nitroaromatic compounds.

References

  • 3-Chloro-4-nitrophenol (CAS 491-11-2)
  • 3-Chloro-4-nitrophenol SDS, 491-11-2 Safety D
  • 3-Chloro-4-nitrophenol | C6H4ClNO3 | CID 10283. PubChem.
  • CAS 491-11-2: 3-Chloro-4-nitrophenol. CymitQuimica.
  • 3-Chloro-4-nitrophenol (CAS 491-11-2). Fluorochem.
  • Toxicological Profile for Nitrophenols.
  • SAFETY DATA SHEET - 4-Chloro-3-nitrophenol. Fisher Scientific.
  • Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology.
  • SAFETY DATA SHEET - 4-CHLORO-3-NITROPHENOL. Georganics.
  • Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. MDPI.
  • Biodegradation of p-nitrophenol and 4-chlorophenol by Stenotrophomonas sp. FEMS Microbiology Letters.
  • Nitrophenols.
  • Biodegradation of P-Nitrophenol and 4-chlorophenol by Stenotrophomonas Sp. PubMed.
  • Nitrophenols | ToxFAQs™.
  • Environmental Fate of 3-Methyl-4-nitrophenol: A Technical Guide. BenchChem.
  • Structure—activity relationships for chloro‐ and nitrophenol toxicity in the pollen tube growth test. Environmental Toxicology and Chemistry.

Sources

Protocols & Analytical Methods

Method

Safe handling and storage procedures for 3-chloro-4-nitrophenol

Application Note: Advanced Safety Protocols for the Handling and Storage of 3-Chloro-4-nitrophenol in Pharmaceutical Synthesis Introduction 3-Chloro-4-nitrophenol (CAS 491-11-2) is a critical nitroaromatic intermediate w...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Safety Protocols for the Handling and Storage of 3-Chloro-4-nitrophenol in Pharmaceutical Synthesis

Introduction

3-Chloro-4-nitrophenol (CAS 491-11-2) is a critical nitroaromatic intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including the preparation of 4-amino-3-chlorophenol—a key building block in modern drug development[1]. Due to the conjugative interaction between the nitro substituent and the aromatic ring, this compound exhibits specific reactivity and toxicological profiles that require rigorous safety protocols[2]. This application note details the physicochemical properties, hazard classifications, and validated protocols for the safe handling, storage, and emergency management of 3-chloro-4-nitrophenol.

Physicochemical and Toxicological Profile

Understanding the intrinsic properties of 3-chloro-4-nitrophenol is essential for designing effective safety measures. Nitroaromatic compounds are notorious for their ability to be absorbed through multiple routes, including dermal contact, inhalation, and ingestion[2].

Table 1: Physicochemical Properties and Hazard Classification of 3-Chloro-4-nitrophenol

Property / ParameterValue / Description
CAS Number 491-11-2[3]
Molecular Formula C6H4ClNO3[3]
Molecular Weight 173.55 g/mol [3]
Physical State Solid (typically crystalline powder)
GHS Hazard Statements H302 (Harmful if swallowed); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation)[4],[3]
Incompatibilities Strong oxidizing agents, strong bases, reducing agents[5]

Causality Insight: The presence of the strongly electron-withdrawing nitro group para to the phenolic hydroxyl group significantly increases the acidity of the phenol while also making the aromatic ring susceptible to nucleophilic attack. Furthermore, the nitro group can undergo exothermic reduction. Therefore, exposure to strong reducing agents or uncontrolled thermal conditions must be strictly avoided to prevent runaway reactions or degradation[2],[5].

Standard Operating Procedure (SOP): Safe Handling

To mitigate the risks of systemic toxicity and local irritation, all workflows involving 3-chloro-4-nitrophenol must be conducted within a self-validating safety framework.

Pre-Operational Setup and PPE
  • Engineering Controls: All weighing, transferring, and reaction setups must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols[4].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards to prevent ocular exposure to irritating dust[4].

    • Skin Protection: Impervious, chemical-resistant gloves and a fire/flame-resistant laboratory coat are required to block dermal absorption[4],[6].

    • Respiratory Protection: If the fume hood is compromised or bulk powder transfer is required, a particulate respirator is mandated[6].

Step-by-Step Handling Protocol
  • Preparation (Self-Validation): Verify the fume hood face velocity (standard: 80-100 fpm) before opening the primary container. Clear the workspace of incompatible materials such as oxidizing agents[5].

  • Dispensing: Use non-sparking tools to dispense the powder. Rationale: Fine organic dusts can form explosive mixtures in air; non-sparking tools minimize the risk of ignition from electrostatic discharge[4].

  • Weighing: Weigh the material in a closed, tared vial rather than open weigh boats. Rationale: This prevents the aerosolization of toxic dust during transfer from the hood to the analytical balance.

  • Transfer: Dissolve the compound in the designated reaction solvent directly within the fume hood before transferring it to the main reactor vessel.

  • Decontamination: Wipe down all spatulas, balances, and surfaces with a compatible solvent followed by soap and water. Dispose of contaminated wipes in designated hazardous waste containers[4].

HandlingWorkflow Start Pre-Operational Setup Verify Fume Hood & Clear Area PPE Don PPE (Goggles, Nitrile Gloves, Lab Coat) Start->PPE Dispense Dispense Material Use Non-Sparking Tools PPE->Dispense Weigh Weighing Use Closed Tare Vials Dispense->Weigh Transfer Transfer & Dissolve Perform Inside Fume Hood Weigh->Transfer Decon Decontamination Wipe Surfaces & Dispose Waste Transfer->Decon

Workflow for the safe handling and weighing of 3-chloro-4-nitrophenol.

Storage Procedures

The stability of 3-chloro-4-nitrophenol relies heavily on environmental controls.

  • Containment: Store in tightly closed, original containers. The container material should be chemically inert to prevent leaching or degradation[4].

  • Environment: Maintain a dry, cool, and well-ventilated storage area[4],[6]. Protection from direct sunlight and ambient moisture is critical to maintaining compound integrity.

  • Segregation: Store strictly apart from foodstuff containers, strong oxidizing agents, and strong bases[4]. Rationale: Strict segregation prevents accidental cross-contamination and hazardous exothermic reactions in the event of a container breach.

Emergency Response and Spill Management

A rapid, protocol-driven response is necessary to minimize harm during accidental exposure.

First Aid Measures
  • Inhalation: Immediately remove the victim to fresh air. If breathing is difficult, administer oxygen and consult a doctor immediately[4].

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water[4]. Rationale: Nitroaromatics can be rapidly absorbed dermally; prompt washing is critical to prevent systemic toxicity[2].

  • Eye Contact: Flush eyes with water for a minimum of 15 minutes, lifting upper and lower eyelids occasionally to ensure complete clearance of the irritant[6].

  • Ingestion: Rinse the mouth thoroughly with water (only if the person is conscious). Do NOT induce vomiting without medical advice. Get medical help immediately[4].

Spill Cleanup Protocol
  • Evacuation: Evacuate personnel to safe areas and ensure adequate ventilation[4].

  • Containment: Avoid dust formation and avoid breathing vapors or dust. Do not dry sweep[4].

  • Collection: Lightly mist the spill with water to suppress dust, then carefully scoop the material into a suitable, closed container for hazardous waste disposal[4].

  • Cleaning: Wash the spill site thoroughly with soap and water after material pickup is complete.

EmergencyResponse Incident Accidental Exposure Inhalation Inhalation Move to Fresh Air Incident->Inhalation Skin Skin Contact Wash with Soap & Water Incident->Skin Eye Eye Contact Flush Eyes with Water Incident->Eye Ingestion Ingestion Rinse Mouth, No Vomiting Incident->Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Emergency response pathways for 3-chloro-4-nitrophenol exposure incidents.

References

  • PubChem. "3-Chloro-4-nitrophenol | C6H4ClNO3 | CID 10283." National Center for Biotechnology Information (NCBI).[Link]

  • HazComFast. "3-Chloro-4-nitrophenol (CAS 491-11-2) - Safety Data." HazComFast Database.[Link]

  • Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report." EPA Archives.[Link]

  • Chemsrc. "3-Chloro-2-nitrophenol Material Safety Data Sheet." Chemsrc Chemical Safety.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing 3-(Chloromethyl)-4-nitrophenol Synthesis

Welcome to the Technical Support Center for the synthesis of 3-(Chloromethyl)-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(Chloromethyl)-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The information presented herein is a synthesis of established protocols and practical insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(Chloromethyl)-4-nitrophenol, and what are the key challenges?

The most prevalent method for synthesizing 3-(Chloromethyl)-4-nitrophenol is through the direct chloromethylation of 4-nitrophenol. This electrophilic aromatic substitution reaction typically involves reacting 4-nitrophenol with formaldehyde (or a formaldehyde equivalent like paraformaldehyde or methylal) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride, or a strong protic acid like sulfuric acid.[1][2]

The primary challenges associated with this synthesis are:

  • Low Yield: Competing side reactions can significantly reduce the yield of the desired product.

  • Formation of Byproducts: The main side reaction is the formation of diarylmethane derivatives, where the initially formed chloromethylated product reacts with another molecule of 4-nitrophenol.[1][3] Dichloromethylation products can also form, especially under harsh conditions.[1]

  • Reaction Control: The reaction can be exothermic, and maintaining the optimal temperature is crucial to minimize side reactions.[3]

Q2: My reaction is producing a significant amount of a high-molecular-weight, insoluble byproduct. What is it, and how can I prevent its formation?

This is a classic sign of diarylmethane formation.[1][3] The chloromethyl group is reactive and can act as an alkylating agent, attacking a second molecule of the electron-rich 4-nitrophenol. This leads to the formation of a methylene-bridged dimer, which is less soluble and difficult to remove.

To minimize diarylmethane formation:

  • Control Reaction Temperature: Higher temperatures favor the formation of diarylmethane derivatives.[3] Maintaining a lower, controlled temperature throughout the reaction is critical.

  • Optimize Catalyst Choice and Loading: Strong Lewis acids like aluminum chloride are known to promote diarylmethane formation.[3] Consider using milder catalysts or optimizing the concentration of the chosen catalyst.

  • Monitor Reaction Time: Allowing the reaction to proceed for too long can increase the concentration of the chloromethylated product, thereby increasing the likelihood of the side reaction.[3]

Q3: The yield of my reaction is consistently low. What are the most critical parameters to investigate for optimization?

Low yield is a frequent issue. A systematic approach to optimization is key. Consider the following factors:

  • Reagent Quality and Stoichiometry: Ensure the purity of your starting materials, particularly the 4-nitrophenol and the formaldehyde source. The molar ratio of reactants is also critical.

  • Catalyst Activity: The choice and concentration of the catalyst can significantly impact the reaction rate and selectivity.[2][4]

  • Solvent Effects: The solvent can influence the solubility of reactants and intermediates, affecting the reaction kinetics.[4]

  • Temperature Control: As mentioned, temperature is a crucial parameter to control to suppress side reactions.[3]

  • Efficient Mixing: Homogeneous mixing is essential to ensure consistent reaction conditions throughout the vessel.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of 3-(Chloromethyl)-4-nitrophenol.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Product Formation 1. Inactive Catalyst: The Lewis acid may be hydrolyzed or of poor quality. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Poor Quality Reagents: Impurities in the starting materials can inhibit the reaction.1. Use fresh, anhydrous catalyst. Ensure proper storage and handling to prevent moisture contamination. 2. Gradually increase the reaction temperature while carefully monitoring for the onset of the reaction (e.g., by TLC). Avoid excessively high temperatures.[3] 3. Verify the purity of 4-nitrophenol and the formaldehyde source using appropriate analytical techniques (e.g., melting point, NMR).
Formation of Dark, Tarry Byproducts 1. Excessive Reaction Temperature: High temperatures can lead to polymerization and degradation of the phenolic starting material.[3] 2. Concentrated Acid: The use of highly concentrated acids can cause charring.1. Implement efficient cooling and maintain a consistent, lower reaction temperature. An ice bath may be necessary to control exotherms. 2. Consider using a more dilute acid solution or a milder catalyst system.
Product is Contaminated with Diaryl-methane 1. High Reaction Temperature. [3] 2. Prolonged Reaction Time. [3] 3. High Concentration of Reactants. 1. Maintain a lower reaction temperature as described above. 2. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed to a satisfactory level. 3. Consider a more dilute reaction mixture to reduce the probability of the product encountering another starting material molecule.
Difficulty in Product Isolation and Purification 1. Product is an oil or does not crystallize. 2. Co-elution of impurities during column chromatography. 1. Attempt recrystallization from a different solvent system. Toluene is a commonly used solvent for recrystallizing similar compounds.[5] If recrystallization fails, column chromatography is the next step. 2. Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[5]

Experimental Protocols

Illustrative Protocol for Chloromethylation of 4-Nitrophenol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 4-Nitrophenol

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (anhydrous)

  • Dichloromethane (or other suitable solvent)

Procedure:

  • In a well-ventilated fume hood, combine 4-nitrophenol and paraformaldehyde in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the solvent (e.g., dichloromethane).

  • Carefully add concentrated hydrochloric acid to the mixture while stirring.

  • Add the anhydrous zinc chloride catalyst in portions. An exothermic reaction may occur.

  • Heat the reaction mixture to a controlled temperature (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.[5]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps and potential side reactions in the chloromethylation of 4-nitrophenol.

Chloromethylation_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction 4-Nitrophenol 4-Nitrophenol Electrophilic Intermediate Electrophilic Intermediate 4-Nitrophenol->Electrophilic Intermediate + HCHO, HCl, ZnCl2 3-(Chloromethyl)-4-nitrophenol 3-(Chloromethyl)-4-nitrophenol Electrophilic Intermediate->3-(Chloromethyl)-4-nitrophenol Diarylmethane Byproduct Diarylmethane Byproduct 3-(Chloromethyl)-4-nitrophenol->Diarylmethane Byproduct + 4-Nitrophenol

Sources

Optimization

Technical Support Center: Managing Explosive Hazards of Nitrophenols

Welcome to the Process Safety and Troubleshooting Portal for handling nitrophenols under intense thermal stress. This guide is engineered for researchers, process chemists, and drug development professionals who require...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety and Troubleshooting Portal for handling nitrophenols under intense thermal stress. This guide is engineered for researchers, process chemists, and drug development professionals who require rigorous, field-proven methodologies to prevent thermal runaway and explosive decomposition during the scale-up of nitroaromatic compounds.

Knowledge Base: The Causality of Nitrophenol Thermal Instability

To safely manage nitrophenols (such as 2-, 3-, and 4-nitrophenol), one must understand the thermodynamic and kinetic causality of their instability. Nitrophenols contain both a highly oxidizing functional group ( −NO2​ ) and a combustible organic aromatic backbone.

When subjected to intense heating (typically 250–350 °C for pure compounds), the chemical kinetics of N-O bond cleavage accelerate rapidly, leading to violent or explosive decomposition characterized by massive exothermic energy release (often exceeding 1050 kJ/kg)[1].

The Catalytic Impurity Danger: The most severe hazard in drug development workflows is not the heating of pure nitrophenols, but the heating of contaminated nitrophenols. The presence of alkaline reactants (e.g., NaOH, KOH) or free acids drastically depresses the thermal stability of the compound. Alkaline conditions lead to the formation of nitrophenate salts, which undergo autocatalytic decomposition —meaning the reaction generates its own catalyst and heat, leading to an uncontrollable thermal runaway at temperatures far below the pure compound's baseline decomposition point[1].

Troubleshooting & FAQ: Identifying & Mitigating Thermal Runaway

Q: During the batch concentration of a nitrophenol solution, our reactor temperature spiked unexpectedly before reaching the theoretical decomposition temperature. What caused this, and how do we prevent it? A: This is a classic case of localized thermal runaway caused by unwetted reactor walls. In batch evaporation, as the liquid level decreases, the agitator can project the concentrated nitrophenol solution onto the hot, dry upper walls of the vessel[1]. Because the wall temperature often exceeds the bulk fluid temperature, the projected nitrophenols decompose rapidly. Self-Validating Solution: Implement a cascaded control loop where the jacket temperature ( Tj​ ) is strictly interlocked to the internal batch temperature ( Tr​ ). The system self-validates by continuously monitoring the ΔT ( Tj​−Tr​ ); if ΔT exceeds 10 °C, the heating system automatically throttles down, ensuring wall temperatures cannot trigger localized decomposition.

Q: We are hydrolyzing p-chloronitrobenzene with caustic soda to produce p-nitrophenol. How do we prevent crystallization-induced explosions during the cooling phase? A: The reaction between nitrophenols and strong alkalis forms highly unstable nitrophenates[1]. If the reaction conversion is low and excess caustic soda is added to force completion, these autocatalytic nitrophenates accumulate. When the reactor is cooled, their solubility drops, causing them to crystallize on the vessel walls and detonate due to friction or localized heat concentration[1]. Self-Validating Solution: Integrate inline Process Analytical Technology (PAT), such as ReactIR, to monitor the concentration of unreacted intermediates. The cooling sequence protocol must be programmed to remain locked until the PAT system self-validates that the nitrophenate concentration has dropped below the critical saturation threshold.

Q: What is the thermodynamic threshold for classifying our nitrophenol process as a "severe explosion risk"? A: The risk is evaluated by the exothermic decomposition energy per unit mass (J/g). In "closed vessel processes" (where the only pressure relief is a safety valve or bursting disk), decomposition energies exceeding 150 J/g present a severe detonation danger[2]. For open-vessel processes, energies below 500 J/g are generally manageable, but nitrophenols easily exceed this threshold when confined[2].

Quantitative Thermal Hazard Profiles

The following table summarizes the thermal boundaries and critical incompatibilities of common nitrophenol isomers to guide your risk assessments.

CompoundMelting PointDecomposition Onset TempExothermic Energy RiskCritical Incompatibilities
2-Nitrophenol 44–45 °C[3]~180 °C[3]High (>1050 kJ/kg pure)[1]Strong alkalis, chlorosulfuric acid[3][4]
3-Nitrophenol 94–98 °C~279 °CHighStrong oxidizers, reducing agents[5]
4-Nitrophenol 110–115 °C[6]>280 °C[6]HighCaustic alkalis, combustible materials[6][7]

Experimental Protocol: Safe Scale-Up and Thermal Hazard Assessment

To ensure absolute safety when subjecting nitrophenols to intense heating during synthesis or distillation, follow this self-validating methodology.

Step 1: Baseline Thermal Profiling (DSC/ARC)
  • Action: Conduct Differential Scanning Calorimetry (DSC) on both the pure nitrophenol and the exact crude reaction mixture. Follow up with Accelerating Rate Calorimetry (ARC) under adiabatic conditions.

  • Causality: Crude mixtures contain trace solvents and catalytic impurities that shift the onset temperature ( Tonset​ ) downward. ARC determines the Time to Maximum Rate (TMR), revealing how long you have before a runaway occurs at a given holding temperature.

  • Self-Validation Checkpoint: The scale-up authorization system must require the input of the ARC-derived Tonset​ . If the planned operating temperature is within 50 °C of Tonset​ , the digital protocol automatically rejects the scale-up batch record until a safer solvent or lower temperature is selected.

Step 2: Reactor Setup and Quench System Integration
  • Action: Equip the reactor with dual-redundant internal thermocouples and a bottom-flush pneumatic valve connected to a chilled diluent/quench tank.

  • Causality: If autocatalytic nitrophenate decomposition begins, standard jacket cooling is too slow to remove the rapidly generating heat. Rapid dilution quenches the kinetic rate by simultaneously dropping the temperature and increasing the distance between reacting molecules.

Step 3: Controlled Heating and Real-Time Monitoring
  • Action: Heat the reactor at a maximum ramp rate of 2 °C/min.

  • Self-Validation Checkpoint: The control system continuously calculates the first derivative of the heat flow ( dT/dt ). If the internal temperature rate of change exceeds the jacket temperature rate by >0.5 °C/min, the system self-validates that an exothermic secondary reaction has initiated. This logic state automatically triggers the pneumatic quench valve, flooding the reactor with chilled diluent without requiring human intervention.

Process Workflow Visualization

G Start Initiate Thermal Hazard Assessment DSC Perform DSC & ARC Determine Tonset & Exotherm Start->DSC EnergyCheck Exothermic Energy > 150 J/g (Closed Vessel)? DSC->EnergyCheck HighRisk High Explosion Risk Mandatory Active Quench EnergyCheck->HighRisk Yes LowRisk Moderate Risk Standard Monitoring EnergyCheck->LowRisk No AlkaliCheck Alkali/Base Present in Reaction? HighRisk->AlkaliCheck Proceed Proceed with Scale-up Protocol LowRisk->Proceed Nitrophenate Autocatalytic Nitrophenate Risk Detected AlkaliCheck->Nitrophenate Yes AlkaliCheck->Proceed No

Thermal hazard assessment and scale-up decision matrix for nitrophenol reactions.

Sources

Troubleshooting

Enhancing stability of 3-(Chloromethyl)-4-nitrophenol in solution

Technical Support Center: Enhancing the Solution Stability of 3-(Chloromethyl)-4-nitrophenol Welcome to the technical support and troubleshooting guide for handling 3-(Chloromethyl)-4-nitrophenol (3-CM-4-NP). This compou...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing the Solution Stability of 3-(Chloromethyl)-4-nitrophenol

Welcome to the technical support and troubleshooting guide for handling 3-(Chloromethyl)-4-nitrophenol (3-CM-4-NP). This compound presents a dual-threat stability challenge in laboratory settings: it possesses a highly electrophilic chloromethyl group prone to rapid nucleophilic attack, alongside a nitrophenol moiety that is highly susceptible to pH-dependent photo-oxidation.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. By understanding the underlying physical organic chemistry and causality of these degradation pathways, you can implement self-validating protocols to ensure absolute reproducibility in your assays.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My stock solutions of 3-(Chloromethyl)-4-nitrophenol lose potency within hours when prepared in methanol. What is happening? A1: The compound is undergoing rapid solvolysis (specifically, methanolysis). The chloromethyl group is highly electrophilic. When dissolved in protic, nucleophilic solvents like methanol or ethanol, the solvent attacks the benzylic carbon, displacing the chloride ion to form a methoxymethyl ether derivative and releasing hydrochloric acid[1]. Causality & Solution: To prevent this, you must eliminate nucleophilic solvents from your stock preparation. Use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) to maintain the integrity of the chloromethyl group.

Q2: I need to use aqueous buffers for my biological assays, but the compound degrades almost immediately. How can I extend its aqueous half-life? A2: The degradation in water is driven by an SN2 hydrolysis mechanism. The presence of the strongly electron-withdrawing nitro group at the para position destabilizes any potential carbocation (disfavoring an SN1 pathway) but highly stabilizes the transition state for a bimolecular nucleophilic substitution (SN2)[2]. Because SN2 reaction rates are directly proportional to the concentration and strength of the nucleophile, alkaline or even neutral pH levels (where hydroxide ions are more prevalent) cause rapid hydrolysis[3]. Causality & Solution: Lower the pH of your buffer to a slightly acidic range (pH 4.5–5.5) to minimize hydroxide concentration. Additionally, run your assays at lower temperatures (e.g., 4°C) to decrease the kinetic energy available to overcome the SN2 activation energy barrier.

Q3: Over time, my solutions turn from pale yellow to a deep, dark brown. Does this indicate degradation? A3: Yes. The color change is a visual, self-validating indicator of deprotonation followed by photo-oxidation. The pKa of the phenol moiety is lowered by the electron-withdrawing nitro group. At neutral to alkaline pH, it readily deprotonates to form a phenoxide anion, which is deeply colored and highly electron-rich. This phenoxide is highly susceptible to photo-oxidation and radical-mediated polymerization, leading to brown quinone-like degradants. Causality & Solution: Shield the solutions from light using amber vials and purge the headspace with Argon to displace oxygen. Maintaining a slightly acidic pH also keeps the phenol protonated, drastically reducing its susceptibility to oxidation.

Part 2: Stability Matrix

To assist in experimental design, the following table summarizes the quantitative stability profiles of 3-CM-4-NP across various solvent matrices and conditions.

Solvent / MatrixTemperaturepHDominant Degradation PathwayEstimated Half-Life (t½)
Anhydrous DMSO -20°CN/ANone (Stable)> 6 months
Methanol 25°CN/ASolvolysis (Methanolysis)~ 2 - 4 hours
Aqueous Buffer 25°C7.4SN2 Hydrolysis< 1 hour
Aqueous Buffer 4°C4.5Slowed SN2 Hydrolysis~ 12 - 24 hours

Part 3: Standard Operating Procedure (SOP)

Objective : To formulate stock and working solutions of 3-CM-4-NP while suppressing SN2 hydrolysis, solvolysis, and photo-oxidation. All handling of benzyl chlorides should be done with appropriate PPE due to their alkylating properties[4].

Phase 1: Stock Solution Preparation (100 mM)

  • Solvent Selection : Obtain anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) with a certified water content of < 0.005%.

  • Environment : Perform weighing and dissolution under an inert atmosphere (Argon or Nitrogen stream) to prevent moisture ingress and auto-oxidation.

  • Storage Aliquoting : Dispense the 100 mM stock into single-use amber glass HPLC vials to prevent freeze-thaw degradation and light exposure.

  • Preservation : Blanket the headspace of each vial with Argon before sealing with PTFE-lined caps. Store immediately at -20°C.

Phase 2: Working Solution Preparation (Aqueous)

  • Buffer Optimization : Prepare an aqueous buffer (e.g., Acetate or MES buffer) adjusted to pH 4.5 – 5.5. Strictly avoid physiological pH (7.4) or alkaline buffers (Tris, Borate) which accelerate hydroxide-mediated SN2 attack.

  • Thermal Control : Pre-chill the buffer on ice (2–4°C) prior to introducing the compound.

  • Dilution : Spike the anhydrous stock solution into the chilled buffer immediately before the assay. Ensure the final DMSO concentration does not exceed your assay's tolerance (typically <1%).

  • Usage Window : Utilize the aqueous working solution within 30–60 minutes. Discard any unused aqueous solution; do not re-freeze.

Part 4: Mechanistic Workflow Visualization

G Target 3-(Chloromethyl)-4-nitrophenol (Intact Molecule) Hydrolysis Aqueous Hydrolysis (SN2 Mechanism) Target->Hydrolysis H2O / OH- Solvolysis Solvolysis (Methanolysis) Target->Solvolysis MeOH / EtOH Oxidation Photo-Oxidation (Phenoxide Formation) Target->Oxidation Light / O2 / High pH ProdHyd Hydroxymethyl Derivative + HCl Hydrolysis->ProdHyd ProdSol Methoxymethyl Ether + HCl Solvolysis->ProdSol ProdOx Quinone / Polymeric Degradants Oxidation->ProdOx IntHyd Buffer pH 4.5-5.5 Keep on Ice IntHyd->Hydrolysis Inhibits IntSol Use Anhydrous DMSO or Acetonitrile IntSol->Solvolysis Prevents IntOx Amber Vials Argon Purging IntOx->Oxidation Prevents

Mechanistic workflow of 3-CM-4-NP degradation pathways and targeted stabilization strategies.

Part 5: References

  • Factors Affecting the Rates of SN1 and SN2 Reactions . spcmc.ac.in. 2

  • Pseudo-thermodynamic Parameters and Isotope Effects for Hydrolysis of a Series of Benzyl Chlorides in Water . cdnsciencepub.com. 3

  • Mechanistic Interpretation of the Simultaneous Hydrolysis and Methanolysis of Chloromethyl Chloroacetate . rsc.org. 1

  • BENZYL CHLORIDE - CDC Stacks . cdc.gov.4

Sources

Optimization

Technical Support Center: Pilot Production of 3-Chloro-4-nitrophenol

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 3-chloro-4-nitrophenol, offering in-depth technical support for scaling up production to the pilot level...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 3-chloro-4-nitrophenol, offering in-depth technical support for scaling up production to the pilot level. It provides a comprehensive overview of the synthesis process, detailed troubleshooting protocols, and answers to frequently asked questions to ensure a safe, efficient, and successful scale-up.

Overview of 3-Chloro-4-nitrophenol Synthesis

3-Chloro-4-nitrophenol is a key intermediate in the production of various pharmaceuticals, dyes, and agrochemicals.[1] Its synthesis typically involves the nitration of 3-chlorophenol. While several methods exist, a common and scalable approach utilizes a nitrating agent in the presence of a catalyst.[2][3] The reaction's success on a pilot scale hinges on precise control of reaction parameters to maximize yield and purity while ensuring operational safety.

Core Synthesis Pathway

The primary route for synthesizing 3-chloro-4-nitrophenol involves the electrophilic nitration of 3-chlorophenol. A general method involves reacting 3-chlorophenol with a metal nitrate, such as copper(II) nitrate trihydrate, in a suitable solvent like tetrahydrofuran (THF).[2][3] Another approach involves the use of fuming nitric acid in acetic acid.[4]

SynthesisPathway 3-Chlorophenol 3-Chlorophenol Reaction_Vessel Pilot Reactor 3-Chlorophenol->Reaction_Vessel Nitrating Agent Nitrating Agent Nitrating Agent->Reaction_Vessel Solvent/Catalyst Solvent/Catalyst Solvent/Catalyst->Reaction_Vessel Crude_Product Crude 3-Chloro-4-nitrophenol Reaction_Vessel->Crude_Product Nitration Purification Purification (e.g., Crystallization) Crude_Product->Purification Final_Product Pure 3-Chloro-4-nitrophenol Purification->Final_Product

General synthesis workflow for 3-chloro-4-nitrophenol.

Troubleshooting Guide

This section addresses common issues encountered during the pilot-scale synthesis of 3-chloro-4-nitrophenol in a question-and-answer format.

Q1: Low Yield of 3-Chloro-4-nitrophenol

A1: Low yields can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. On a larger scale, heat and mass transfer limitations can slow down the reaction rate.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] If the starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature. Ensure efficient stirring to overcome mass transfer limitations.

  • Side Reactions:

    • Cause: The formation of isomeric byproducts, such as 3-chloro-2-nitrophenol and 3-chloro-6-nitrophenol, is a common issue in the nitration of 3-chlorophenol.[6] Over-nitration to dinitro- or trinitro- species can also occur, especially with aggressive nitrating agents or poor temperature control.

    • Solution: Precise temperature control is paramount. The addition of the nitrating agent should be slow and controlled to maintain the optimal reaction temperature. The choice of nitrating agent and solvent system can also influence selectivity. For instance, using a milder nitrating agent or a different solvent might favor the formation of the desired para-isomer.

  • Product Loss During Workup:

    • Cause: Significant product loss can occur during extraction and purification steps. 3-Chloro-4-nitrophenol has limited solubility in water but is soluble in many organic solvents.[1]

    • Solution: Optimize the extraction procedure. Use an appropriate organic solvent like ethyl acetate for extraction.[2][3] Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. During purification by crystallization, carefully select the solvent system and control the cooling rate to maximize crystal recovery and purity.

Q2: High Levels of Impurities in the Final Product

A2: Impurities can compromise the quality and suitability of 3-chloro-4-nitrophenol for downstream applications.

  • Isomeric Impurities:

    • Cause: As mentioned, the formation of other chlorinated nitrophenol isomers is a primary concern.[6]

    • Solution: Purification via recrystallization is often effective in separating the desired 4-nitro isomer from other isomers due to differences in their physical properties, such as solubility and crystal structure. Column chromatography can also be employed for purification, although it may be less practical for large-scale pilot production.[2][3]

  • Starting Material Contamination:

    • Cause: Unreacted 3-chlorophenol remaining in the final product.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC or HPLC.[4] If necessary, adjust the stoichiometry of the reactants, though an excess of the nitrating agent can lead to other impurities. A final purification step, such as recrystallization, should effectively remove residual starting material.

  • Discolored Product:

    • Cause: The presence of colored impurities, often arising from oxidation or side reactions.

    • Solution: Treatment of the crude product with activated carbon during the recrystallization process can help remove colored impurities. Ensuring an inert atmosphere (e.g., nitrogen) during the reaction can also minimize oxidation.

Q3: Runaway Reaction or Poor Temperature Control

A3: Nitration reactions are exothermic and can pose a significant safety risk if not properly controlled, especially at pilot scale.

  • Cause: Rapid addition of the nitrating agent, inadequate cooling capacity of the reactor, or poor heat dissipation.

  • Solution:

    • Controlled Addition: Add the nitrating agent slowly and portion-wise, or via a dropping funnel, while carefully monitoring the internal temperature of the reactor.

    • Efficient Cooling: Ensure the reactor's cooling system is functioning optimally and has the capacity to handle the heat generated by the reaction. An ice bath or a circulating chiller may be necessary.

    • Dilution: Conducting the reaction in a sufficient volume of solvent helps to dissipate heat more effectively.

    • Emergency Preparedness: Have an emergency plan in place, including a means to quickly quench the reaction if the temperature begins to rise uncontrollably.

TroubleshootingFlow cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Workup_Loss Loss During Workup Low_Yield->Workup_Loss High_Impurities High Impurities High_Impurities->Side_Reactions Isomeric_Impurities Isomeric Impurities High_Impurities->Isomeric_Impurities Unreacted_SM Unreacted Starting Material High_Impurities->Unreacted_SM Runaway_Reaction Runaway Reaction Exotherm Uncontrolled Exotherm Runaway_Reaction->Exotherm Monitor_Reaction Monitor Reaction (TLC/HPLC) Incomplete_Reaction->Monitor_Reaction Optimize_Conditions Optimize Conditions (Time, Temp) Incomplete_Reaction->Optimize_Conditions Side_Reactions->Optimize_Conditions Control_Addition Control Reagent Addition Side_Reactions->Control_Addition Optimize_Workup Optimize Workup/Purification Workup_Loss->Optimize_Workup Isomeric_Impurities->Optimize_Workup Unreacted_SM->Monitor_Reaction Unreacted_SM->Optimize_Workup Exotherm->Control_Addition Efficient_Cooling Ensure Efficient Cooling Exotherm->Efficient_Cooling

Troubleshooting flowchart for common synthesis issues.

Frequently Asked Questions (FAQs)

General Questions

Q: What are the key physical and chemical properties of 3-chloro-4-nitrophenol? A: 3-Chloro-4-nitrophenol is a pale yellow crystalline solid.[1] Its molecular formula is C6H4ClNO3, and its molecular weight is 173.55 g/mol .[7] It has a melting point in the range of 120-122°C.[8] It is sparingly soluble in water but soluble in many organic solvents.[1]

Q: What are the primary applications of 3-chloro-4-nitrophenol? A: It serves as a crucial intermediate in the synthesis of various products, including dyes, pharmaceuticals, and agrochemicals.[1] For instance, it has been used as a reactant in the preparation of potent BTK and JAK3 dual inhibitors.[2][3]

Safety and Handling

Q: What are the main safety hazards associated with 3-chloro-4-nitrophenol and its synthesis? A: 3-Chloro-4-nitrophenol is harmful if swallowed and can cause skin and serious eye irritation.[9] The synthesis process, particularly the nitration step, is exothermic and carries the risk of a runaway reaction if not properly controlled. The starting material, 3-chlorophenol, and the nitrating agents are also hazardous and should be handled with appropriate personal protective equipment (PPE).[7][9]

Q: What personal protective equipment (PPE) should be worn when handling 3-chloro-4-nitrophenol? A: Standard PPE includes safety glasses or goggles, chemical-resistant gloves, a lab coat or protective clothing, and respiratory protection as needed.[7] All work should be conducted in a well-ventilated area or a fume hood.[9]

Q: Are there any specific environmental concerns related to chlorophenols? A: Yes, chlorophenols are considered environmental pollutants and can be toxic to aquatic life.[10][11] They can persist in the environment and may form more toxic byproducts.[12][13] Proper disposal of all waste generated during the synthesis is crucial.

Experimental Protocol

Q: Can you provide a general, scalable protocol for the synthesis of 3-chloro-4-nitrophenol? A: The following is a generalized protocol based on literature methods that can be adapted for pilot-scale production.[2][3] Note: This protocol should be optimized and validated at a smaller scale before attempting a pilot run.

Table 1: Example Reaction Parameters

ParameterValue
Starting Material3-Chlorophenol (1.0 eq)
Nitrating AgentCu(NO3)2·3H2O (1.5 eq)
SolventTetrahydrofuran (THF)
Reaction Temperature60 °C (or reflux)
Reaction TimeSeveral hours (monitor by TLC/HPLC)

Step-by-Step Protocol:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the 3-chlorophenol and THF.

  • Reagent Addition: Begin stirring and add the copper(II) nitrate trihydrate in portions, ensuring the temperature does not rise uncontrollably.

  • Reaction: Heat the mixture to the target temperature (e.g., 60°C or reflux) and maintain it for the required duration.

  • Monitoring: Periodically take samples to monitor the reaction's progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with a saturated saline solution.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3-chloro-4-nitrophenol by recrystallization from an appropriate solvent system to yield the final product.

Analytical and Quality Control

Q: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product? A:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of the starting material and the appearance of the product.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and is the preferred method for determining the purity of the final product and quantifying impurities.[5][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product.[16]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.[16]

  • Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule.[16]

References

  • HazComFast. (n.d.). 3-Chloro-4-nitrophenol (CAS 491-11-2) - Safety Data. Retrieved from [Link]

  • García, A., et al. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 163.
  • SpectraBase. (n.d.). 3-Chloro-4-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • ResearchGate. (2021, February). Formation of nitro(so) and chlorinated products and toxicity alteration during the UV/monochloramine treatment of phenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-nitrophenol. Retrieved from [Link]

  • PMC. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making 3-halo-4-nitrophenols.
  • PubMed. (2000, October 15). Rapid and Sensitive Determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, Parathion-Methyl, Fenitrothion, and Parathion-Ethyl by Liquid Chromatography With Electrochemical Detection. Retrieved from [Link]

  • ATSDR. (n.d.). Toxicological Profile for Chlorophenols. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Retrieved from [Link]

  • Journal of South China Normal University (Natural Science Edition). (2009). synthesis of 2-chloro-4-nitrophenol by new way. Retrieved from [Link]

  • MDPI. (2023, November 21). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy of 3-(Chloromethyl)-4-nitrophenol as a precursor vs alternatives

An In-Depth Guide to Precursor Efficacy in Pharmaceutical Synthesis: A Comparative Analysis of 3-(Chloromethyl)-4-nitrophenol and Alternative Precursors In the intricate world of pharmaceutical development, the selection...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Precursor Efficacy in Pharmaceutical Synthesis: A Comparative Analysis of 3-(Chloromethyl)-4-nitrophenol and Alternative Precursors

In the intricate world of pharmaceutical development, the selection of a starting material is a critical decision that profoundly impacts the efficiency, cost, and safety of a synthetic route. An ideal precursor should not only be readily available and cost-effective but also offer a high-yielding, robust, and scalable pathway to the target active pharmaceutical ingredient (API). This guide provides a detailed comparative analysis of 3-(Chloromethyl)-4-nitrophenol as a potential precursor, juxtaposed with established alternatives in the context of synthesizing a widely recognized pharmaceutical agent.

While direct, head-to-head comparative studies on the efficacy of 3-(Chloromethyl)-4-nitrophenol are not extensively documented in publicly available literature, this guide will construct a scientifically rigorous comparison. By proposing a plausible synthetic route and evaluating it against established industrial processes, we can elucidate the potential advantages and drawbacks of this precursor from a practical, field-proven perspective. Our case study will focus on the synthesis of Salbutamol, a selective β2-adrenoceptor agonist essential in the treatment of asthma and chronic obstructive pulmonary disease.[1]

The Strategic Role of Nitrophenols in Synthesis

Nitrophenol derivatives are versatile intermediates in organic synthesis. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic substitution and can be readily reduced to an amino group, which is a key functional handle for further molecular elaboration.[2] The phenolic hydroxyl group can be used for ether linkages or as a directing group in electrophilic aromatic substitution. This dual functionality makes nitrophenols valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4][5]

Case Study: The Synthesis of Salbutamol

Salbutamol, chemically named (RS)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-(tert-butylamino)ethan-1-ol, presents a compelling case for our analysis due to its structural features, which could plausibly be derived from a precursor like 3-(Chloromethyl)-4-nitrophenol. We will compare a proposed synthetic pathway starting from this precursor against a well-established industrial route that begins with methyl salicylate.[6]

A Proposed Synthetic Pathway from 3-(Chloromethyl)-4-nitrophenol

This hypothetical route leverages the inherent reactivity of the chloromethyl and nitro functional groups. The strategy involves building the side chain and then modifying the aromatic ring substituents to achieve the final Salbutamol structure.

Proposed_Synthesis_of_Salbutamol A 3-(Chloromethyl)-4-nitrophenol B Intermediate 1 (N-tert-butyl-1-(3-(chloromethyl) -4-nitrophenyl)methanamine) A->B + tert-Butylamine C Intermediate 2 (1-(3-(chloromethyl)-4-aminophenyl) -N-(tert-butyl)methanamine) B->C Reduction (e.g., Fe/HCl) D Intermediate 3 (4-amino-3-(chloromethyl)phenylethanone) C->D Diazotization, then Hydrolysis to Phenol; Friedel-Crafts Acylation E Intermediate 4 (2-bromo-1-(4-amino-3-(chloromethyl) -phenyl)ethan-1-one) D->E Bromination F Intermediate 5 (1-(4-amino-3-(chloromethyl)phenyl)-2- (tert-butylamino)ethan-1-one) E->F + tert-Butylamine G Intermediate 6 (1-(4-amino-3-(hydroxymethyl)phenyl)-2- (tert-butylamino)ethan-1-one) F->G Hydrolysis of Chloromethyl H Salbutamol G->H Reduction (e.g., NaBH4)

Caption: Proposed multi-step synthesis of Salbutamol from 3-(Chloromethyl)-4-nitrophenol.

The causality behind this proposed workflow is as follows: The initial step involves nucleophilic substitution on the benzylic chloride with tert-butylamine. Subsequently, the nitro group is reduced to an amine. This amino group can then be diazotized and converted to a hydroxyl group. Following this, a Friedel-Crafts acylation would install the acetyl group, which is then brominated. The resulting α-bromo ketone undergoes another substitution with tert-butylamine. The chloromethyl group is then hydrolyzed to a hydroxymethyl group, and a final reduction of the ketone yields the secondary alcohol of Salbutamol.

An Established Alternative Pathway from Methyl Salicylate

A common industrial synthesis of Salbutamol starts from methyl salicylate, a readily available and inexpensive starting material.[6]

Established_Synthesis_of_Salbutamol MS Methyl Salicylate I1 Intermediate A (Methyl 5-(chloroacetyl)-2-hydroxybenzoate) MS->I1 + Chloroacetyl chloride (Friedel-Crafts Acylation) I2 Intermediate B (5-(2-((benzyl)(tert-butyl)amino)acetyl) -2-hydroxybenzoate) I1->I2 + N-benzyl-tert-butylamine I3 Intermediate C (4-hydroxy-3-(hydroxymethyl)phenyl) (tert-butylamino)ethanone) I2->I3 Reduction (e.g., NaBH4) followed by Hydrogenolysis (Pd/C) Sal Salbutamol I3->Sal Reduction (e.g., NaBH4)

Caption: Established synthesis of Salbutamol from Methyl Salicylate.

This established route involves a Friedel-Crafts acylation of methyl salicylate, followed by nucleophilic substitution with N-benzyl-tert-butylamine. The ester and ketone are then reduced, and the benzyl protecting group is removed via hydrogenolysis to yield Salbutamol.

Comparative Efficacy Analysis

A precursor's "efficacy" is a multifaceted metric encompassing yield, cost, safety, and process simplicity. The following table provides a comparative analysis of the two pathways.

ParameterProposed Pathway (from 3-(Chloromethyl)-4-nitrophenol)Established Pathway (from Methyl Salicylate)Rationale & Field Insights
Overall Yield Likely LowerHigherThe proposed route involves more steps, including sensitive reactions like diazotization, which can often lead to lower overall yields. Industrial processes are heavily optimized for yield.[7]
Number of Steps ~7 steps~4 stepsFewer steps are highly desirable in industrial synthesis as they reduce processing time, resource consumption, and potential for yield loss.
Precursor Availability & Cost Specialized, likely higher costCommodity chemical, low costMethyl salicylate is produced on a massive scale. 3-(Chloromethyl)-4-nitrophenol is not a common catalogue item, implying custom synthesis and higher cost.
Reagent Safety & Handling Involves diazotization (potentially explosive diazonium salts) and Friedel-Crafts acylation.Uses chloroacetyl chloride (corrosive) and hydrogenolysis (requires specialized high-pressure equipment).While both routes have hazards, the in-situ generation of diazonium salts in the proposed route presents a significant safety challenge for large-scale production.
Process Robustness & Scalability Moderate. Multiple functional group manipulations increase complexity and potential for side reactions.High. This is a proven, industrially scaled process. The reactions are generally high-yielding and well-behaved.The established route is a testament to process optimization, a key aspect of drug development. The use of a protecting group (benzyl) is a classic strategy to ensure clean transformations.
Purification & Purity Control More challenging due to a higher number of steps and potential for isomeric impurities from the Friedel-Crafts step.More straightforward. Fewer steps generally lead to a cleaner crude product, simplifying purification.Achieving high purity (>99.9%) is non-negotiable for APIs.[7] A shorter, more direct route is almost always advantageous.
Environmental Impact (Green Chemistry) Use of heavy metals (e.g., Fe/HCl for reduction) and potentially hazardous solvents.Use of palladium catalyst (requires recovery) and solvents. Overall, likely more favorable due to higher efficiency.The principle of atom economy favors shorter synthetic routes. The established pathway is likely superior in this regard.

Experimental Protocols

To provide a tangible basis for our comparison, detailed experimental protocols for key transformations in both syntheses are outlined below. These protocols are designed as self-validating systems, with in-process checks to ensure reaction completion and purity.

Protocol 1: Reduction of Nitro Group (Proposed Pathway)

Objective: To reduce the nitro group of Intermediate 1 to an amine (Intermediate 2).

  • Reactor Setup: Charge a glass-lined reactor with Intermediate 1 (1.0 eq) and ethanol (10 vol). Begin vigorous stirring.

  • Reagent Addition: Add iron powder (3.0 eq) to the slurry. Heat the mixture to 60°C.

  • Acidification: Slowly add concentrated hydrochloric acid (1.5 eq) dropwise over 1 hour, maintaining the temperature between 60-70°C. The exotherm should be carefully controlled.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with aqueous sodium hydroxide to pH >10 and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Intermediate 2.

  • Validation: Confirm the structure and purity of Intermediate 2 using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Friedel-Crafts Acylation (Established Pathway)

Objective: To acylate Methyl Salicylate to form Intermediate A.

  • Reactor Setup: Charge a dry, inerted reactor with anhydrous aluminum chloride (AlCl₃, 2.5 eq) and dichloromethane (DCM, 5 vol). Cool the slurry to 0°C.

  • Reagent Premix: In a separate addition funnel, dissolve methyl salicylate (1.0 eq) and chloroacetyl chloride (1.1 eq) in DCM (5 vol).

  • Addition: Add the premixed solution dropwise to the AlCl₃ slurry over 2 hours, maintaining the internal temperature below 5°C.

  • Reaction Monitoring: Stir the reaction at 0-5°C and monitor by HPLC for the disappearance of methyl salicylate (typically 3-5 hours).

  • Quenching: Slowly and carefully pour the reaction mixture into a vessel containing crushed ice and concentrated HCl. This is a highly exothermic step and requires efficient cooling.

  • Work-up & Isolation: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/water).

  • Validation: Confirm the structure, regiochemistry, and purity of Intermediate A using spectroscopic methods (NMR, IR) and HPLC.

Conclusion

This comparative analysis, while based on a proposed pathway for 3-(Chloromethyl)-4-nitrophenol, provides critical insights for researchers and drug development professionals. The established synthesis of Salbutamol from methyl salicylate is a highly optimized and efficient process, underscoring the importance of precursor selection based on cost, availability, and process simplicity.[6]

While 3-(Chloromethyl)-4-nitrophenol offers interesting chemical handles, the proposed synthetic route is longer, involves more hazardous reagents, and is likely to be lower yielding compared to the established industrial method. This makes it a less efficacious precursor for the commercial synthesis of Salbutamol. However, for the synthesis of other novel compounds where its specific substitution pattern is required, it could potentially be a valuable, albeit specialized, starting material. The ultimate lesson is that precursor efficacy is context-dependent, and a thorough evaluation of all synthetic parameters is essential for successful and sustainable pharmaceutical manufacturing.

References

  • Benchchem. (n.d.). Comparative Efficacy of 2-Ethyl-4-nitrophenol Derivatives: A Review of Available Data.
  • Scribd. (n.d.). Synthesis of Salbutamol and Phenylephrine. Retrieved from [Link]

  • University of Bristol. (n.d.). Synthesis of Salbutamol. Retrieved from [Link]

  • Google Patents. (n.d.). EP1349828A1 - Process for preparing isomers of salbutamol.
  • YouTube. (2023, March 10). Salbutamol synthesis | B. Pharm IV Semester | Medicinal Chemistry - I. Retrieved from [Link]

  • PMC. (n.d.). Photochemical Synthesis of the Bioactive Fragment of Salbutamol and Derivatives in a Self‐Optimizing Flow Chemistry Platform. Retrieved from [Link]

  • Patsnap. (2015, July 22). Synthesis method of ambroxol hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 for the synthesis of Ambroxol Hydrochloride. Retrieved from [Link]

  • International Journal of Drug Design and Discovery. (2025, July 15). Synthesis, Characterization and Evaluation of Selected 3-Nitrophenol Derivatives as Potential Cognition Enhancers. Retrieved from [Link]

  • ResearchGate. (2014, April 15). Synthesis, Characterization and Evaluation of Selected 3-Nitrophenol Derivatives as Potential Cognition Enhancers. Retrieved from [Link]

  • Google Patents. (n.d.). CN104788326A - Synthesis method of ambroxol hydrochloride.
  • Quick Company. (n.d.). "A Process For The Preparation Of Ambroxol". Retrieved from [Link]

  • Li, M. (2013). Synthesis method of ambroxol hydrochloride compound. Retrieved from [Link]

  • Semantic Scholar. (2024, April 24). New Compounds Derived from Nitrophenol Synthesis, Structural investigation and anticorrision Properties. Retrieved from [Link]

  • Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-nitrophenol – Knowledge and References. Retrieved from [Link]

Sources

Comparative

A Tale of Two Substituents: A Comparative Guide to the Biodegradation of 3-Chloro-4-Nitrophenol and 3-Methyl-4-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals In the realm of environmental science and bioremediation, the fate of xenobiotic compounds is a subject of intense scrutiny. Among these, substituted nitrop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of environmental science and bioremediation, the fate of xenobiotic compounds is a subject of intense scrutiny. Among these, substituted nitrophenols represent a class of chemicals with significant environmental and toxicological concern, often arising from industrial processes and the breakdown of pesticides. This guide provides an in-depth, objective comparison of the microbial biodegradation of two closely related, yet distinct, nitrophenolic compounds: 3-chloro-4-nitrophenol (3C4NP) and 3-methyl-4-nitrophenol (3M4NP).

The seemingly subtle difference in the substituent at the C3 position—a chloro group versus a methyl group—profoundly influences the metabolic pathways employed by microorganisms for their detoxification and degradation. Understanding these differences is paramount for developing effective bioremediation strategies and for predicting the environmental persistence of these contaminants. This document synthesizes experimental data to elucidate the distinct microbial strategies, enzymatic machinery, and metabolic intermediates involved in the breakdown of these two priority pollutants.

At a Glance: Key Differences in Biodegradation

Feature3-Chloro-4-Nitrophenol (3C4NP)3-Methyl-4-Nitrophenol (3M4NP)
Primary Degrading Microorganism Pseudomonas sp. JHNBurkholderia sp. SJ98, Pseudomonas sp. TSN1
Initial Enzymatic Attack MonooxygenationMonooxygenation
Key Intermediate 4-ChlororesorcinolMethylhydroquinone (MHQ)
Initial Catabolic Step Oxidative removal of the nitro groupOxidative removal of the nitro group
Substituent Fate Chlorine is removed after initial ring modificationMethyl group remains on the ring through initial steps

The Protagonists of Degradation: Microbial Players

The ability to degrade recalcitrant molecules like 3C4NP and 3M4NP is not widespread among microorganisms and is typically found in bacteria isolated from contaminated sites.

For 3-methyl-4-nitrophenol , a significant body of research points to Burkholderia sp. strain SJ98 and Pseudomonas sp. strain TSN1 as model organisms for its degradation.[1] These bacteria are capable of utilizing 3M4NP as a sole source of carbon and energy, indicating a complete mineralization pathway.[1]

In the case of 3-chloro-4-nitrophenol , the isomer 4-chloro-3-nitrophenol (4C3NP) has been shown to be mineralized by Pseudomonas sp. JHN, which was isolated from a chemically-contaminated wastewater sample.[1][2] This strain effectively uses the compound as its sole carbon and energy source, breaking it down with the release of stoichiometric amounts of chloride and nitrite ions.[1]

Unraveling the Metabolic Blueprints: Degradation Pathways

The core difference in the biodegradation of these two compounds lies in their respective metabolic pathways, dictated by the nature of the C3 substituent.

The 3-Methyl-4-Nitrophenol (3M4NP) Pathway: The Road to Methylhydroquinone

The most extensively characterized pathway for 3M4NP degradation is the methylhydroquinone (MHQ) pathway, observed in Burkholderia sp. SJ98.[3][4] The initial step is the monooxygenation of the aromatic ring, catalyzed by a monooxygenase enzyme. This reaction removes the nitro group as nitrite and forms methyl-1,4-benzoquinone (MBQ).[3][4] The highly reactive MBQ is then reduced by a 1,4-benzoquinone reductase to the more stable intermediate, methylhydroquinone (MHQ).[3][4] Subsequently, MHQ undergoes ring cleavage, leading to downstream metabolites that can enter central metabolic pathways like the TCA cycle.[4]

An earlier proposed alternative, the catechol pathway, which would involve the removal of the methyl group prior to ring cleavage, has been largely superseded by more recent biochemical and genetic evidence pointing to MHQ as the central intermediate.[3][5]

3M4NP_Biodegradation M3NP 3-Methyl-4-nitrophenol MBQ Methyl-1,4-benzoquinone M3NP->MBQ Monooxygenase (PnpA) MHQ Methylhydroquinone MBQ->MHQ 1,4-Benzoquinone reductase (PnpB) RC Ring Cleavage Products MHQ->RC Dioxygenase (PnpCD) TCA TCA Cycle RC->TCA

Caption: The Methylhydroquinone pathway for 3-Methyl-4-Nitrophenol biodegradation.

The 3-Chloro-4-Nitrophenol (3C4NP) Pathway: A Novel Route via 4-Chlororesorcinol

The biodegradation of the closely related isomer, 4-chloro-3-nitrophenol, by Pseudomonas sp. JHN proceeds through a distinct pathway involving a novel intermediate. The initial step, similar to 3M4NP degradation, is an oxidative process where a monooxygenase acts on the molecule.[1][2] This leads to the removal of the nitro group and the formation of 4-chlororesorcinol .[1][2] Inhibition studies have confirmed that 4-chlororesorcinol is a key aromatic intermediate in this pathway.[1] The subsequent steps would involve the dearomatization and cleavage of the 4-chlororesorcinol ring, eventually leading to mineralization.

3C4NP_Biodegradation C3NP 3-Chloro-4-nitrophenol CR 4-Chlororesorcinol C3NP->CR Monooxygenase RC Ring Cleavage Products CR->RC Further degradation TCA TCA Cycle RC->TCA

Caption: The proposed biodegradation pathway for 3-Chloro-4-Nitrophenol via 4-Chlororesorcinol.

The Enzymatic Machinery: A Closer Look

The degradation of these compounds is orchestrated by a suite of specialized enzymes.

For 3M4NP degradation in Burkholderia sp. SJ98, the key enzymes are encoded by the pnp gene cluster, which is also responsible for the degradation of para-nitrophenol (PNP) and 2-chloro-4-nitrophenol.[3] This demonstrates a degree of metabolic versatility in this organism. The initial and rate-limiting step is catalyzed by PNP 4-monooxygenase (PnpA) , which exhibits a Michaelis constant (Km) of 20.3 ± 2.54 μM for 3M4NP.[3] The subsequent reduction of MBQ is carried out by 1,4-benzoquinone reductase (PnpB) .[3]

In the degradation of 4-chloro-3-nitrophenol by Pseudomonas sp. JHN, the activity of a 4C3NP-monooxygenase has been detected in cell-free extracts, confirming its role in the conversion to 4-chlororesorcinol.[1]

Experimental Protocols for Biodegradation Studies

For researchers aiming to investigate the biodegradation of these compounds, the following experimental workflows provide a robust starting point.

General Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Isolation & Characterization cluster_1 Phase 2: Degradation Studies cluster_2 Phase 3: Bioremediation Potential Enrichment Enrichment Culture Isolation Isolation of Pure Culture Enrichment->Isolation Identification Microbial Identification (16S rRNA) Isolation->Identification Growth Growth & Degradation Assays Identification->Growth Metabolite Metabolite Identification (HPLC, GC-MS) Growth->Metabolite Soil Soil Microcosm Studies Growth->Soil Enzyme Enzyme Assays Metabolite->Enzyme Optimization Optimization of Conditions (pH, Temp, etc.) Soil->Optimization

Caption: A generalized experimental workflow for studying the biodegradation of nitrophenols.

Detailed Protocol: Whole-Cell Biodegradation Assay

This protocol is designed to quantify the degradation of a target nitrophenol by a pure microbial culture.

Objective: To determine the rate of degradation of 3C4NP or 3M4NP by a specific bacterial strain.

Materials:

  • Pure culture of the degrading bacterium

  • Minimal Salts Medium (MSM)

  • Stock solution of 3C4NP or 3M4NP

  • Incubator shaker

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Sterile flasks and culture tubes

Procedure:

  • Inoculum Preparation:

    • Grow the bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase.

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with sterile MSM to remove any residual growth medium.

    • Resuspend the cells in MSM to a desired optical density (e.g., OD600 of 1.0).

  • Degradation Assay:

    • In sterile flasks, add MSM and the target nitrophenol to a final concentration relevant to environmental conditions (e.g., 100 µM).

    • Inoculate the flasks with the prepared cell suspension.

    • Include a control flask with the nitrophenol but without the bacterial inoculum to account for abiotic degradation.

    • Incubate the flasks in a shaker at an optimal temperature and agitation speed.

  • Sampling and Analysis:

    • At regular time intervals, withdraw aliquots from each flask.

    • Centrifuge the aliquots to pellet the cells.

    • Analyze the supernatant for the concentration of the parent nitrophenol compound using either a spectrophotometer (at the compound's λmax) or an HPLC system for more precise quantification.

  • Data Analysis:

    • Plot the concentration of the nitrophenol against time to determine the degradation rate.

Concluding Remarks

The comparative analysis of the biodegradation of 3-chloro-4-nitrophenol and 3-methyl-4-nitrophenol underscores the remarkable metabolic adaptability of microorganisms. The chloro and methyl substituents, while seemingly minor chemical alterations, steer the enzymatic machinery of bacteria down distinct degradative paths. For 3M4NP, the methylhydroquinone pathway is a well-established route, whereas the degradation of 3C4NP appears to proceed through a novel 4-chlororesorcinol intermediate.

These findings have significant implications for environmental biotechnology. A thorough understanding of these pathways is crucial for designing and implementing effective bioremediation strategies for sites contaminated with these and other related nitroaromatic compounds. Future research should focus on the genetic determinants of the 3C4NP degradation pathway and a more detailed characterization of the enzymes involved. Such knowledge will be invaluable for the potential engineering of microorganisms with enhanced degradative capabilities.

References

  • Arora, P.K., Srivastava, A., & Singh, V.P. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. Scientific Reports, 4, 4475. [Link]

  • Arora, P.K., Srivastava, A., & Singh, V.P. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. PubMed, 24670417. [Link]

  • Min, J., Wang, J., Chen, W., Hu, X., & Zhang, J. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 791. [Link]

  • Min, J., Wang, J., Chen, W., Hu, X., & Zhang, J. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. PubMed, 27252693. [Link]

  • Bhushan, B., Chauhan, A., Samanta, S. K., & Jain, R. K. (2000). Chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98. Biochemical and Biophysical Research Communications, 275(1), 95-100. [Link]

Sources

Validation

Cost-benefit analysis of synthesizing vs purchasing 3-nitrophenol analogs

As a Senior Application Scientist overseeing chemical procurement and synthetic scale-up, I frequently encounter research teams debating whether to synthesize or purchase nitroaromatic building blocks. While direct nitra...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical procurement and synthetic scale-up, I frequently encounter research teams debating whether to synthesize or purchase nitroaromatic building blocks.

While direct nitration of phenol is a trivial process for obtaining ortho and para isomers, synthesizing 3-nitrophenol (m-nitrophenol) and its analogs presents a unique mechanistic hurdle. Because the hydroxyl (-OH) group is strongly ortho/para-directing, direct nitration will not yield the meta isomer[1]. To obtain 3-nitrophenol, chemists must rely on indirect routes—most commonly the diazotization of m-nitroaniline.

This guide deconstructs the chemical realities, experimental protocols, and cost-benefit matrix of synthesizing versus purchasing 3-nitrophenol analogs to help drug development professionals make data-driven decisions.

The Chemical Reality: Why 3-Nitrophenol Analogs are Complex

3-Nitrophenol (CAS 554-84-7) and its functionalized analogs (e.g., 4-amino-3-nitrophenol, 4-methyl-3-nitrophenol) are critical intermediates. They are heavily utilized in the synthesis of cognition enhancers targeting cholinergic neurotransmission[2], as well as benzimidazole-based Factor Xa inhibitors[3].

Because we cannot directly nitrate phenol to get the meta isomer, the synthesis relies on the diazotization of m-nitroaniline , followed by high-temperature acidic hydrolysis. This pathway is highly exothermic, evolves toxic nitrogen oxide gases, and involves explosive diazonium salt intermediates.

SynthesisWorkflow A m-Nitroaniline (Starting Material) B Diazotization (NaNO2, H2SO4) 0-5°C A->B C m-Nitrobenzene- diazonium Sulfate B->C Yields D Hydrolysis (H2SO4, H2O) 160°C C->D E m-Nitrophenol (Target Product) D->E -N2 gas

Figure 1: Mechanistic workflow for m-nitrophenol synthesis via diazotization.

In-House Synthesis: Self-Validating Experimental Protocol

If your team requires a highly specific, non-commercial analog (e.g., 3-methoxy-5-nitrophenol) or is scaling to >100 kg where raw material costs dominate, in-house synthesis is necessary. The following protocol is adapted from the gold-standard4[4] and engineered to be a self-validating system.

Step 1: Diazotization of m-Nitroaniline
  • Preparation: In a 4-L beaker, suspend 210 g (1.5 moles) of finely powdered m-nitroaniline in a cold mixture of 450 mL water and 330 mL concentrated sulfuric acid. Add ~800 g of crushed ice.

  • Reaction: Rapidly add a solution of 105 g sodium nitrite in 250 mL water via a separatory funnel over 8–10 minutes.

  • Causality & Control: The temperature must be strictly maintained at 0–5 °C. Why? Diazonium salts are highly unstable. Exceeding 5 °C leads to premature nitrogen evolution and the formation of dark, tarry phenolic byproducts before controlled hydrolysis can occur.

  • Self-Validation Check: After 10 minutes of stirring, test the mixture with starch-iodide paper. A persistent blue-black color confirms a slight excess of nitrous acid, validating that all m-nitroaniline has been successfully converted to the diazonium salt.

Step 2: High-Temperature Hydrolysis
  • Acid Bath: In a separate 5-L round-bottomed flask, heat a mixture of 1 L concentrated sulfuric acid and 750 mL water to a vigorous boil (160 °C).

  • Addition: Slowly decant the cold diazonium liquor into the boiling acid over 50 minutes.

  • Causality & Control: This specific sequence—adding the cold diazonium salt to a boiling acid rather than heating the salt—is a critical safety and yield parameter. It ensures the diazonium intermediate immediately decomposes into m-nitrophenol and nitrogen gas, preventing the accumulation of explosive diazonium sulfates[4].

  • Self-Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the baseline diazonium spot and the appearance of the m-nitrophenol spot (Rf ~0.4) validates completion.

Step 3: Isolation
  • Pour the boiling mixture into a beaker set in an ice bath. Stir vigorously to obtain a homogeneous crystal magma.

  • Filter the cold m-nitrophenol, wash with iced water, and dry. Expected yield: 170–180 g (81–86% purity).

Commercial Procurement: The Market Landscape

For standard 3-nitrophenol or common analogs, purchasing is often the superior choice. High-purity (99%) 3-nitrophenol is readily available from major vendors like 5[5].

While the raw materials for synthesis (aniline, sulfuric acid, sodium nitrite) cost mere pennies per gram, the commercial price of 3-nitrophenol reflects the hazardous labor and infrastructure required for diazotization.

Quantitative Cost-Benefit Analysis
ParameterIn-House Synthesis (Bench Scale)Commercial Purchase (Sigma-Aldrich)
Material Cost <$5.00 per 100g (Raw precursors)~£142.00 per 50g[5]
Labor & Time High: 1–2 days of active bench timeZero: Immediate availability
Purity 81–86% (Requires further recrystallization)≥99% (ReagentPlus grade)
Safety Risks High: Exothermic, toxic NOx gas, explosive saltsMinimal: Standard chemical handling
Scalability Complex: Limited by cooling/heating capacityExcellent: Multi-kg drums available
Customization Infinite: Can synthesize rare, unlisted analogsLimited: Dependent on catalog inventory

Strategic Decision Framework

The decision to synthesize or purchase should not be based solely on raw material costs. The labor cost of a synthetic chemist, combined with the safety infrastructure required to handle diazonium salts, almost always eclipses the raw material savings at the bench scale.

Use the following logic tree to guide your procurement strategy:

DecisionTree Start Need 3-Nitrophenol Analog? CommerciallyAvail Is it commercially available? Start->CommerciallyAvail Purchase PURCHASE (Optimize Time & Safety) CommerciallyAvail->Purchase Yes CheckScale What is the required scale? CommerciallyAvail->CheckScale No / Prohibitive Cost SmallScale Small Scale (<1 kg) Outsource Custom Synthesis CheckScale->SmallScale < 1 kg LargeScale Large Scale (>1 kg) In-House Synthesis CheckScale->LargeScale > 1 kg

Figure 2: Strategic decision tree for sourcing 3-nitrophenol and its analogs.

The Verdict: If the specific 3-nitrophenol analog is commercially available, purchase it . The time saved and the elimination of safety hazards far outweigh the premium paid for the catalog chemical. Reserve in-house synthesis strictly for novel, proprietary analogs required for specialized SAR (Structure-Activity Relationship) studies, or for massive industrial scale-ups where raw material economics take precedence.

Sources

Comparative

Performance of different catalysts in the reduction of 4-nitrophenol

Benchmarking Nanocatalysts: A Comparative Guide to the Reduction of 4-Nitrophenol In the landscape of heterogeneous catalysis and drug development, the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using sodi...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Nanocatalysts: A Comparative Guide to the Reduction of 4-Nitrophenol

In the landscape of heterogeneous catalysis and drug development, the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using sodium borohydride (NaBH 4​ ) has emerged as the universal gold-standard model reaction. As a Senior Application Scientist, I rely heavily on this reaction because it represents a clean, self-validating system: it proceeds at ambient conditions, generates no complex byproducts, and its kinetics can be tracked quantitatively via UV-Vis spectroscopy.

This guide critically evaluates the performance of various catalyst architectures—from noble metal nanoparticles to non-noble composites—and provides a rigorously validated experimental protocol to ensure reproducible benchmarking in your laboratory.

Mechanistic Grounding: The Langmuir-Hinshelwood Model

To accurately compare catalyst performance, one must first understand the causality of the reaction kinetics. The reduction of 4-NP does not occur spontaneously in the bulk solution; it is strictly a surface-mediated process governed by the Langmuir-Hinshelwood mechanism 1. This dictates that both the reducing agent and the substrate must co-adsorb onto the catalyst surface for electron transfer to occur.

  • Deprotonation: Upon the addition of NaBH 4​ , the slightly acidic 4-NP is immediately deprotonated into the 4-nitrophenolate anion, shifting its absorption maximum from 317 nm to a vibrant yellow 400 nm.

  • Co-Adsorption: The borohydride ion (BH 4−​ ) transfers a surface-hydride species to the metal surface. Concurrently, the 4-nitrophenolate anion adsorbs onto adjacent active metallic sites.

  • Rate-Determining Step: The catalytic reduction of the nitro group by the localized surface-hydride species occurs.

  • Desorption: The final product (4-AP) and borate byproducts desorb, freeing the active sites for the next catalytic cycle.

LH_Mechanism A 1. Reactants in Solution 4-NP + BH4⁻ B 2. Co-Adsorption on Catalyst Surface A->B Diffusion & Deprotonation C 3. Surface Reaction (Rate-Determining Step) B->C Hydride Transfer D 4. Product Desorption 4-AP + BO2⁻ C->D Desorption

Caption: Langmuir-Hinshelwood mechanism governing the catalytic reduction of 4-NP.

Comparative Performance of Catalyst Architectures

When evaluating catalysts, the apparent rate constant ( kapp​ ) is the primary metric. Because the assay utilizes a massive excess of NaBH 4​ , the reaction follows pseudo-first-order kinetics relative to 4-NP.

  • Noble Metals (Au, Ag, Pd, Pt): Gold and silver nanoparticles are the traditional benchmarks. However, morphology heavily dictates performance. For instance, 40 nm Gold Nanostars (Au-NSs) exhibit a kapp​ nearly eight times higher than spherical Au-NPs of the exact same size, owing to the high surface energy and exposed facets at their sharp tips 2. Palladium nanoparticles (Pd-NPs) also show exceptional turnover frequencies, though their activation energy ( Ea​ ) is highly dependent on the localized pH driven by the borohydride concentration 3.

  • Non-Noble Metals (Cu, Co): Copper-based catalysts have disrupted the field due to their cost-effectiveness. High-aspect-ratio Copper Nanowires (CuNWs) have demonstrated astonishing reaction rates ( kapp​=0.076 s−1 ), achieving 99% conversion in just 60 seconds with merely 0.1 pg of catalyst—provided the passivating surface oxides are first removed via glacial acetic acid treatment 4.

  • Supported Composites: Bare nanoparticles are prone to agglomeration. Supporting active metals on reduced graphene oxide (rGO) or integrating them into spinel ferrites (like CuFe 5​ O 8​ ) prevents aggregation, allows for magnetic recovery, and ensures high recyclability across multiple reaction cycles 5.

Table 1: Quantitative Comparison of Catalyst Performance

Catalyst ArchitectureMorphology / SupportApparent Rate Constant ( kapp​ )Key Advantage
Gold Nanospheres (Au-NPs) 40 nm spheres 0.234 min−1 Baseline noble metal benchmark
Gold Nanostars (Au-NSs) 40 nm stars 1.776 min−1 High surface energy / exposed facets
Copper Nanowires (CuNWs) High aspect ratio (~2600) 4.56 min−1 ( 0.076 s−1 )Ultra-low loading (0.1 pg), noble-metal free
Palladium NPs (Pd-NPs) 3 nm, water-soluble Ea​=81.22 kJ/mol High turnover, eco-friendly synthesis
CuFe 5​ O 8​ Co-precipitated spinel 0.25 min−1 High recyclability, magnetic separation

Note: Absolute kapp​ values depend on catalyst dosage and temperature. For strict cross-study comparisons, researchers should normalize by catalyst mass to calculate the Activity Factor ( K ).

Experimental Protocol: Standardized UV-Vis Kinetic Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The massive excess of NaBH 4​ (typically 100-fold or more) serves two critical purposes: it forces the reaction into a pseudo-first-order kinetic regime, and it raises the pH sufficiently to fully deprotonate 4-NP to 4-nitrophenolate, ensuring a stable baseline absorbance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM aqueous solution of 4-NP and a freshly prepared 10 mM aqueous solution of NaBH 4​ .

    • Causality Note: NaBH 4​ undergoes rapid spontaneous hydrolysis in water, evolving hydrogen gas and losing its reducing power. It must be prepared immediately before the assay to ensure accurate molar equivalents.

  • Baseline Establishment: In a standard 3 mL quartz cuvette (1 cm path length), combine 2.0 mL of the 4-NP solution with 1.0 mL of the NaBH 4​ solution. The solution will immediately turn bright yellow. Place the cuvette in a temperature-controlled UV-Vis spectrophotometer and record the baseline spectrum. You will observe a distinct peak at 400 nm.

  • Catalyst Introduction: Inject a known volume/mass of your catalyst dispersion into the cuvette. Rapidly mix using a micropipette to ensure homogeneity.

  • Kinetic Monitoring: Immediately initiate time-resolved UV-Vis scanning (e.g., one scan every 30 seconds) covering the 250–500 nm range.

    • Self-Validation Check: As the 400 nm peak decreases, a new peak at 300 nm (corresponding to 4-AP) must simultaneously increase. The presence of a strict isosbestic point (typically around 314 nm) confirms that the conversion of 4-NP to 4-AP is occurring cleanly without the formation of stable, unwanted intermediates 1.

  • Data Extraction & Analysis: Extract the absorbance values at 400 nm ( At​ ) over time. Plot ln(At​/A0​) versus time ( t ). The relationship should be highly linear after an initial induction period. The slope of this linear regime is equal to −kapp​ .

Workflow Step1 1. Prepare Fresh NaBH4 & 4-NP Step2 2. Mix in Cuvette (Peak at 400 nm) Step1->Step2 Step3 3. Inject Catalyst & Rapid Mix Step2->Step3 Step4 4. UV-Vis Scans (Monitor 400 nm drop) Step3->Step4 Step5 5. Kinetic Plot ln(A_t/A_0) vs Time Step4->Step5

Caption: Standardized UV-Vis spectrophotometric workflow for monitoring 4-NP reduction kinetics.

Critical Field Insights & Troubleshooting

  • Solvent Effects: Researchers often assume the solvent is a passive medium. However, introducing alcohols (methanol, ethanol) drastically suppresses the reaction rate 6. This is largely due to the higher oxygen solubility in alcohols compared to water; dissolved oxygen aggressively competes for the surface-hydride species, prolonging the induction time and lowering kapp​ .

  • The Induction Time ( t0​ ): A delay before the onset of reduction is common. This is not an experimental error; it represents the time required for the catalyst surface to restructure, surface oxides to be reduced, or dissolved oxygen in the medium to be fully scavenged by the borohydride 1.

  • Hydrogen Transport: Recent studies suggest that bubbling hydrogen gas (a byproduct of NaBH 4​ hydrolysis) can also mediate the reduction. This means the local hydrogen concentration at the catalyst surface plays a crucial, often overlooked role in shaping the apparent catalytic activity 7.

References

  • Title: Kinetic Analysis of Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles Immobilized in Spherical Polyelectrolyte Brushes Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link]

  • Title: A Comparison Reduction of 4-Nitrophenol by Gold Nanospheres and Gold Nanostars Source: Nanomaterials (MDPI) URL: [Link]

  • Title: Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles Source: Nanomaterials (NIH/PMC) URL: [Link]

  • Title: Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires Source: Nanomaterials (Semantic Scholar) URL: [Link]

  • Title: Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method Source: Inorganics (NIH/PMC) URL: [Link]

  • Title: Reaction Chemistry & Engineering (Solvent Effects on 4-NiP Reduction) Source: Reaction Chemistry & Engineering (SciSpace) URL: [Link]

  • Title: Effects of hydrogen transport on the kinetic regimes of 4-nitrophenol reduction by sodium borohydride Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

Sources

Validation

Unambiguous Structural Elucidation of 3-Chloro-4-nitrophenol Derivatives: A Comparative Guide

For researchers, medicinal chemists, and drug development professionals, the exact structural confirmation of synthetic intermediates is a non-negotiable step in the drug discovery pipeline. 3-Chloro-4-nitrophenol and it...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the exact structural confirmation of synthetic intermediates is a non-negotiable step in the drug discovery pipeline. 3-Chloro-4-nitrophenol and its derivatives are highly versatile building blocks used in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and dyes. However, heavily substituted aromatic rings often present a significant analytical challenge: distinguishing between subtle regioisomers and identifying specific solid-state polymorphs.

This guide provides an objective, data-driven comparison of Single-Crystal X-ray Diffraction (SC-XRD) against alternative spectroscopic techniques (NMR, MS) for the structural elucidation of 3-chloro-4-nitrophenol derivatives.

The Analytical Challenge: Regioisomerism and Polymorphism

When synthesizing derivatives of 3-chloro-4-nitrophenol, electrophilic aromatic substitution or cross-coupling reactions can yield multiple regioisomers. Depending on the molecular complexity, state-of-the-art spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can be time-consuming and may lead to ambiguous structural assignments due to overlapping signals or a lack of adjacent protons on quaternary carbons[1].

While NMR and Mass Spectrometry (MS) are excellent for determining bulk purity and molecular weight, Single-Crystal X-ray Diffraction (SC-XRD) remains the "gold standard." SC-XRD provides precise three-dimensional structural information, absolute stereochemistry, and maps the exact hydrogen-bonding networks in the solid state[1]. X-ray crystallography is fundamental in determining the atomic-scale differences between various materials, including the precise lengths and types of chemical bonds[2].

Methodology Comparison: SC-XRD vs. Alternatives

To objectively evaluate the best approach for your specific workflow, Table 1 summarizes the performance, requirements, and outputs of the primary analytical techniques.

Table 1: Quantitative Comparison of Structural Elucidation Techniques
Feature/MetricSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (1D/2D NMR)High-Resolution Mass Spectrometry (HRMS)
Primary Output 3D atomic coordinates, absolute configuration, crystal packing.Solution-state connectivity, relative stereochemistry.Exact molecular weight, isotopic distribution, fragmentation.
Sample Requirement 0.1 – 0.5 mg (Must be a high-quality single crystal).2 – 10 mg (Must be highly soluble in deuterated solvents).< 0.01 mg (Soluble in MS-compatible solvents).
Data Acquisition Time 2 to 24 hours (excluding crystal growth time).10 minutes (1D) to 12 hours (2D experiments).< 5 minutes.
Strengths Unambiguous 3D structure; identifies polymorphs and co-crystals; no reliance on solution dynamics[3].Non-destructive; excellent for rapid routine purity checks and dynamic solution behavior.Extremely sensitive; confirms chemical formula and detects trace impurities.
Limitations Crystal growth can be a major bottleneck; weak anomalous scattering in purely organic structures[1].Cannot easily distinguish complex quaternary carbon arrangements without extensive 2D data.Provides no 3D spatial or stereochemical information.

Structural Confirmation Decision Workflow

The following decision matrix illustrates the logical progression for confirming the structure of a newly synthesized 3-chloro-4-nitrophenol derivative.

G Synth Synthesize 3-Chloro-4-nitrophenol Derivative Cryst Crystal Growth (Slow Evaporation) Synth->Cryst Eval Diffraction Quality Check Cryst->Eval SCXRD SC-XRD Analysis (Absolute 3D Structure) Eval->SCXRD Single Crystal Obtained NMR 2D NMR & MS Analysis (Relative Connectivity) Eval->NMR Powder/Amorphous Refine Anisotropic Refinement & Validation SCXRD->Refine Confirm Structure Confirmed NMR->Confirm Refine->Confirm

Workflow for structural elucidation of phenol derivatives using SC-XRD vs. NMR.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, structural elucidation must rely on self-validating experimental designs. Below are the optimized protocols for both SC-XRD and NMR, including the causality behind each methodological choice.

Protocol A: Single-Crystal Growth and SC-XRD Analysis

SC-XRD directly visualizes electron density, making it the only technique that definitively maps the spatial relationship between the chloro, nitro, and phenolic hydroxyl groups.

  • Crystal Growth (Anti-Solvent Diffusion): Dissolve 5 mg of the 3-chloro-4-nitrophenol derivative in a minimum volume of ethyl acetate (good solvent) in a small vial. Place this vial inside a larger vial containing hexanes (anti-solvent) and seal the system.

    • Causality: Vapor diffusion allows for an extremely slow increase in supersaturation. This minimizes nucleation sites, promoting the growth of a single, highly ordered macroscopic crystal lattice rather than twinned or polycrystalline aggregates.

  • Crystal Mounting and Cryo-Cooling: Select a crystal with distinct faces (approx. 0.1 x 0.1 x 0.2 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer under a 100 K nitrogen stream.

    • Causality: Cryo-cooling drastically reduces the thermal motion of the atoms within the lattice. This sharpens the diffraction peaks and significantly improves high-angle diffraction intensity, allowing for the precise localization of lighter atoms, including the phenolic hydrogen[2].

  • Data Collection: Irradiate the crystal using Cu-Kα radiation ( λ=1.54184 Å).

    • Causality: Copper radiation provides a stronger anomalous dispersion signal for the chlorine atom compared to Molybdenum radiation. This is a self-validating check: the anomalous scattering of the heavy Cl atom allows for the unambiguous determination of the absolute structure (Flack parameter 0) if the derivative is chiral.

  • Refinement: Solve the structure using direct methods and perform anisotropic refinement on F2 . Ensure the final R1​ value is < 0.05.

Protocol B: Solution-State NMR (1H, 13C, and 2D-HMBC)

When crystals cannot be obtained, a rigorous 2D NMR workflow is required to piece together the connectivity.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO- d6​ .

    • Causality: Phenol derivatives readily form intermolecular hydrogen bonds, which can cause the -OH proton signal to broaden or disappear in solvents like CDCl 3​ . DMSO acts as a strong hydrogen-bond acceptor, locking the -OH proton in place and yielding a sharp, quantifiable singlet.

  • Heteronuclear Multiple Bond Correlation (HMBC): Acquire a 2D HMBC spectrum optimized for long-range coupling constants ( nJCH​=8 Hz).

    • Causality: In 3-chloro-4-nitrophenol, the carbons attached to the -Cl, -NO 2​ , and -OH groups are quaternary (they lack attached protons). 1D 1 H NMR cannot determine their relative positions. HMBC solves this by revealing 2-bond and 3-bond correlations from the remaining aromatic protons to these quaternary carbons, creating a self-validating map of the carbon framework.

Experimental Data Presentation

To demonstrate the precision of X-ray crystallography, Table 2 presents benchmark crystallographic data for a closely related structural analog, 2,6-dichloro-4-nitrophenol. X-ray diffraction provides precise unit cell parameters and space group assignments, which are critical for understanding solid-state packing[4].

Table 2: Benchmark Crystallographic Data for Phenol Derivatives (SC-XRD)
Crystallographic ParameterValue for 2,6-dichloro-4-nitrophenol[4]Significance for Drug Development
Crystal System TriclinicIndicates the lowest level of lattice symmetry.
Space Group P-1Confirms the presence of an inversion center; critical for understanding bulk powder properties.
Unit Cell Lengths ( a,b,c ) a=0.8169 nm, b=1.6637 nm, c=0.7440 nmDefines the exact volume and density of the API solid form.
Unit Cell Angles ( α,β,γ ) α=96.6∘ , β=116.19∘ , γ=78.68∘ Deviations from 90 dictate the unique packing arrangement and hydrogen bonding geometry.
Reliability Factor ( R1​ ) Typically < 0.05A mathematical validation of the model; lower values indicate a near-perfect match between the model and experimental data.

Note: The use of X-ray crystal structure models continues to provide a strong stimulus to drug discovery through the direct visualization of molecular interactions[5].

Conclusion

While NMR and MS are indispensable for rapid, routine analysis and confirming solution-state connectivity, Single-Crystal X-ray Diffraction (SC-XRD) is the only technique that provides an absolute, self-validating 3D model of 3-chloro-4-nitrophenol derivatives. By directly measuring electron density, SC-XRD eliminates the ambiguity associated with heavily substituted quaternary carbons and provides critical insights into solid-state packing—data that is essential for downstream formulation and API patent protection. Researchers should default to SC-XRD whenever single crystals can be successfully grown.

References

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED ACS Publications[Link]

  • Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange[Link]

  • X-ray powder diffraction investigations of phenol derivatives Cambridge University Press[Link]

  • Limitations and lessons in the use of X-ray structural information in drug design National Institutes of Health (PMC)[Link]

  • X-ray crystallography Wikipedia[Link]

Sources

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